Cyclobutane-1,3-diol
Description
Overview of Cyclobutane-1,3-diol as a Chemical Entity
This compound is an organic compound featuring a four-membered carbon ring, known as a cyclobutane (B1203170) ring, with two hydroxyl (-OH) groups attached to the first and third carbon atoms. smolecule.comnih.gov Its molecular formula is C₄H₈O₂ and it has a molecular weight of 88.11 g/mol . nih.govchemicalbook.comchemsrc.com The presence of the cyclobutane ring introduces significant ring strain, which influences its reactivity. nih.govsolubilityofthings.com The two hydroxyl groups are capable of forming hydrogen bonds, a property that affects its physical characteristics and interactions with other molecules. smolecule.com
The compound can exist as two different stereoisomers: cis-cyclobutane-1,3-diol and trans-cyclobutane-1,3-diol. In the cis isomer, the two hydroxyl groups are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.
Table 1: Physicochemical Properties of this compound (Note: Experimental values can vary based on the specific isomer and measurement conditions.)
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | nih.govchemicalbook.comchemsrc.com |
| Molecular Weight | 88.11 g/mol | nih.govchemicalbook.comchemsrc.com |
| Boiling Point | 243.8 ± 8.0 °C (Predicted) | chemicalbook.com |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |
| pKa | 14.57 ± 0.40 (Predicted) | chemicalbook.com |
| Topological Polar Surface Area | 40.5 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| This table is interactive. Click on the headers to sort. |
Significance in Modern Organic Chemistry Research
The significance of this compound in contemporary organic chemistry stems from its utility as a versatile building block. smolecule.com The strained four-membered ring can be selectively opened under certain reaction conditions, providing a pathway to more complex linear or cyclic structures. smolecule.com Furthermore, the two hydroxyl groups serve as handles for a variety of chemical transformations, including esterification and oxidation. smolecule.com
In materials science, this compound and its derivatives are explored for the synthesis of novel polymers. smolecule.com For instance, it can be used in [2+2] photocyclization reactions to create semi-rigid diacid units that are then incorporated into polymers, imparting unique thermal and photochemical properties. smolecule.com Research has also highlighted the potential of related cyclobutane diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), as a replacement for bisphenol A (BPA) in the production of polyesters like Tritan™. wikipedia.orgrsc.org
In medicinal chemistry, the cyclobutane scaffold is increasingly recognized for its ability to introduce conformational rigidity and unique three-dimensional structures into drug candidates. nih.govru.nl This can lead to improved metabolic stability and better binding to biological targets. nih.gov While research on the direct biological activity of this compound is limited, its derivatives are being investigated for potential antimicrobial and anticancer properties. smolecule.com
Historical Context of Cyclobutane Chemistry and Diol Derivatives
The study of cyclobutane chemistry has a rich history, with the parent hydrocarbon, cyclobutane, first being synthesized in 1907. nih.govru.nlwikipedia.org Initially, the high ring strain of the cyclobutane ring made these compounds challenging to synthesize and study. nih.govsolubilityofthings.com However, advancements in synthetic methodologies have made cyclobutane derivatives more accessible. nih.gov
The development of methods to synthesize cyclobutane-1,3-diones, which can then be reduced to form cyclobutane-1,3-diols, has been a key area of research. One common synthetic route involves the reduction of cyclobutane-1,3-dione (B95015) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Other methods include the catalytic hydrogenation of diketones. smolecule.com
The broader family of cyclobutane-containing natural products, found in various plant and marine species, has also spurred interest in the synthesis of cyclobutane derivatives. nih.gov These natural products often possess interesting biological activities, further motivating chemists to explore the synthesis and properties of compounds like this compound.
Research Gaps and Future Directions in this compound Studies
Despite the progress made, several research gaps and opportunities for future exploration in the field of this compound remain.
Stereoselective Synthesis: While methods for synthesizing this compound exist, the development of more efficient and highly stereoselective syntheses for both the cis and trans isomers remains a significant challenge. Achieving high levels of stereocontrol is crucial for applications in areas like medicinal chemistry and polymer science, where the specific three-dimensional arrangement of atoms is critical. rsc.org
Biological Activity: The biological properties of this compound itself are not well-documented. smolecule.com Future research could focus on systematically evaluating its biological activity, as well as that of its derivatives, to uncover potential therapeutic applications.
Polymer Chemistry: The incorporation of this compound into a wider range of polymeric materials could lead to the discovery of new materials with enhanced properties. smolecule.comresearchgate.net Further studies are needed to explore its use as a monomer and to understand the structure-property relationships of the resulting polymers.
Catalysis: Exploring the use of this compound as a ligand in catalysis is another promising avenue. The defined geometry of the diol could be exploited to create novel catalysts for asymmetric synthesis.
Computational Studies: Theoretical calculations can provide valuable insights into the conformational preferences and reactivity of this compound and its derivatives. rsc.org Such studies can guide experimental work and accelerate the discovery of new applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | cyclobutane-1,3-diol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Cyclobutane 1,3 Diol and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the cyclobutane-1,3-diol structure in a limited number of steps, often by forming the four-membered ring and introducing the hydroxyl groups concurrently or in a sequential manner.
Intramolecular Cyclization Reactions for Cyclobutane (B1203170) Ring Formation
Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including the cyclobutane skeleton. acs.orgrsc.org This approach involves a precursor molecule containing functional groups that can react with each other to form a ring.
One method for intramolecular cyclization involves the use of epoxide precursors. nih.govrsc.org For instance, treating an epoxide with a strong base can initiate a ring-closing reaction. smolecule.com The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by substituents on the epoxide ring. nih.gov In some cases, the reaction of β,γ-epoxy alcohols with certain reagents can lead to the formation of 1,3-diols through selective C-O bond cleavage. nih.gov
Phase transfer catalysis (PTC) has proven to be an effective method for constructing the cyclobutane ring with good yields. psu.edursc.org This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a phase transfer catalyst to shuttle one reactant across the interface. mdpi.com A general method for preparing methyl- and dimethyl-cyclobutanes from simple 1,3-diols utilizes a phase transfer catalyzed ring closure as a key step. rsc.org This involves the reaction of 1,3-dibromo compounds, derived from 1,3-diols, with diethyl malonate in the presence of a phase transfer catalyst. psu.edu The use of ionic liquids as phase transfer catalysts has also been explored for alkylation reactions to form cyclobutane rings. mdpi.com
| Catalyst System | Reactants | Product | Yield | Reference |
| TEBA | Diethyl malonate, 1,3-dibromo compounds | 1:1 mixture of diacids and monocarboxylic acids | Good | psu.edu |
Table 1: Examples of Phase Transfer Catalysis for Cyclobutane Skeleton Formation
Epoxide-Mediated Cyclization
Catalytic Hydrogenation of Cyclobutane-1,3-dione (B95015)
A common and efficient route to this compound is the catalytic hydrogenation of cyclobutane-1,3-dione. smolecule.comwikipedia.org This reaction involves the reduction of the two ketone groups of the dione (B5365651) to hydroxyl groups using hydrogen gas in the presence of a metal catalyst. rsc.org This method is also used for the synthesis of substituted derivatives like 2,2,4,4-tetramethylthis compound (CBDO). wikipedia.orgwipo.int The choice of catalyst and reaction conditions can significantly influence the yield and the stereoselectivity (cis/trans ratio) of the resulting diol. rsc.orgnih.gov
Ruthenium-on-carbon (Ru/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of cyclobutane-1,3-diones. nih.govacs.org Studies have shown that Ru/C can achieve high conversion and selectivity for the desired diol. researchgate.net For the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK), Ru/C catalysts have demonstrated high activity, with the potential for complete substrate conversion and high selectivity to the corresponding diol (CBDO). researchgate.net The reaction conditions, such as temperature and pressure, play a crucial role. For example, in the hydrogenation of cyclopentane-1,3-dione, temperatures ranging from 80 to 160 °C and hydrogen pressures around 50 bar have been investigated. nih.govacs.org Furthermore, catalysts comprising ruthenium deposited on carbon nanotubes have also been developed for the preparation of 2,2,4,4-tetraalkylcyclobutane-1,3-diols. google.com Research has also been conducted on bimetallic catalysts, such as Ru-Sn/γ-Al2O3, which have shown good catalytic effect in the hydrogenation of tetramethylcyclobutane-1,3-dione, with selectivity as high as 73.5%. rsc.org
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield/Selectivity | Reference |
| Ru/C | Cyclopentane-1,3-dione | 80-160 | 50 | 78% yield | nih.govacs.org |
| Ru/AC | 2,2,4,4-tetramethylcyclobutane-1,3-dione | Not specified | Not specified | 99.1% selectivity | researchgate.net |
| Ru-Sn/γ-Al2O3 | Tetramethylcyclobutane-1,3-dione | 120 | 40 | 73.5% selectivity | rsc.org |
Table 2: Research Findings on Ruthenium-Catalyzed Hydrogenation
Catalyst systems composed of copper, zinc, aluminum, and chromium oxides are also employed for the hydrogenation of cyclobutane-1,3-diones. google.com These catalysts, often prepared by co-precipitation, are effective in converting diones to diols with high selectivity. google.comcsic.es The composition of the catalyst is critical to its performance. For the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498), a catalyst comprising copper oxide (40-70%), zinc oxide (10-35%), aluminum oxide (10-20%), and chromium oxide (5-10%) has been reported to give a simple reaction process with fewer side reactions. google.com Copper/zinc catalysts are well-known for their use in hydrogenation processes, where zinc oxide helps to stabilize the copper catalyst. candcs.debibliotekanauki.pl The addition of alumina (B75360) as a support material can further enhance stability and activity. csic.escandcs.de Copper-chromium catalysts are also utilized in hydrogenation reactions, with chromium oxide improving the stability and lifespan of the copper component. candcs.de
| Catalyst Composition (by weight of oxides) | Reaction Conditions | Outcome | Reference |
| Copper oxide (40-70%), Zinc oxide (10-35%), Alumina (10-20%), Chromium oxide (5-10%) | Pressure: 2.0-8.0 MPa, Temperature: 140-200 °C | High selectivity, simple process, less side reaction | google.com |
Table 3: Copper, Zinc, Aluminum, and Chromium Oxide Catalyst System
Influence of Reaction Conditions (Temperature, Pressure, Solvent) on Yield and Stereoselectivity
The synthesis of cyclobutane-1,3-diols and their derivatives through the hydrogenation of corresponding 1,3-diones is highly sensitive to reaction conditions, which significantly impact both the yield and the stereoselectivity of the product. Key parameters include temperature, hydrogen pressure, and the choice of solvent.
Systematic studies on the hydrogenation of cyclic 1,3-diones have shown that elevating the reaction temperature generally increases the reaction rate. acs.orgnih.gov For instance, in the hydrogenation of cyclopentane-1,3-dione, increasing the temperature from 80°C to 160°C leads to a faster conversion to cyclopentane-1,3-diol. acs.orgnih.gov However, higher temperatures can also lead to a decrease in the yield of the desired diol and a lower carbon mass balance due to side reactions like dehydration. acs.orgnih.gov At elevated temperatures, epimerization of the diol product can also occur, altering the cis/trans ratio. acs.orgnih.govresearchgate.net
Hydrogen pressure is another critical factor. In the hydrogenation of 1,3-cyclohexanedione (B196179) (1,3-CHDO), increasing the H₂ pressure from 1.0 MPa to 2.0 MPa resulted in an increased yield of 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), a derivative product. mdpi.com However, further increases in pressure did not lead to significant improvements in yield, indicating an optimal pressure range for the reaction. mdpi.com
The choice of solvent also plays a crucial role in the outcome of the hydrogenation. The hydrogenation of 1,3-CHDO is affected by the solvent, with different solvents leading to varying yields of the final product. mdpi.com In the case of 2,2,4,4-tetramethylcyclobutane-1,3-dione hydrogenation, the use of a non-protic solvent is specified in certain patented processes. google.com The solvent can influence the solubility of the substrate and catalyst, as well as the stability of intermediates, thereby affecting both the rate and selectivity of the reaction.
The interplay of these conditions is complex. For example, in the hydrogenation of cyclopentane-1,3-dione, a combination of optimized temperature, H₂ pressure, and solvent choice was found to be crucial for maximizing the yield of cyclopentane-1,3-diol and suppressing unwanted side reactions. acs.orgresearchgate.net The cis:trans ratio of the resulting diol can also be influenced by these conditions, with higher temperatures often favoring the formation of the more thermodynamically stable trans isomer through epimerization. acs.orgnih.govresearchgate.net
Table 1: Effect of Temperature on the Hydrogenation of Cyclopentane-1,3-dione
| Temperature (°C) | Reaction Time for Full Conversion (h) | Yield of Cyclopentane-1,3-diol (%) | Observations |
|---|---|---|---|
| 80 | > 24 | - | Incomplete conversion |
| 100 | 8 | ~75 | Good yield and selectivity |
| 120 | 4 | ~70 | Increased rate, slightly lower yield |
| 140 | 2 | ~65 | Faster reaction, noticeable decrease in yield |
| 160 | 1 | < 60 | Significant decrease in yield and carbon balance |
Data derived from studies on the hydrogenation of cyclopentane-1,3-dione, which serves as an analogue for understanding the behavior of cyclobutane systems. acs.orgnih.gov
Solvent-Free Hydrogenation Approaches
Solvent-free, or neat, reaction conditions are gaining attention as a more environmentally friendly and efficient approach to chemical synthesis. In the context of this compound synthesis, solvent-free hydrogenation of the corresponding dione offers potential advantages. While specific examples for this compound are not extensively detailed in the provided search results, the principles can be inferred from related reactions. For instance, solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate has been successfully carried out to produce a cyclobutane derivative. researchgate.net This indicates the feasibility of solid-state reactions for forming the cyclobutane ring, a precursor to the diol.
The hydrogenation step itself, which converts the dione to the diol, can also be envisioned under solvent-free conditions, particularly in industrial settings where continuous flow processes might be employed. The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) involves the hydrogenation of the corresponding dione, and while solvents are often used, the development of solvent-free methods is a logical progression for green chemistry. wikipedia.orggoogle.com
Photocyclization Reactions to Cyclobutane Diacid Precursors
Photocyclization reactions, particularly [2+2] photocycloadditions, represent a powerful strategy for constructing the cyclobutane ring, which can then be converted to this compound. This method often starts with unsaturated precursors that dimerize upon exposure to light to form a cyclobutane dicarboxylic acid or a related derivative.
[2+2] Photocyclization of Unsaturated Precursors
The [2+2] photocycloaddition is a photochemical reaction where two unsaturated molecules, such as alkenes, react to form a four-membered ring. acs.orgsci-hub.se This method is particularly useful for synthesizing cyclobutane derivatives. acs.orgsci-hub.se A common precursor for cyclobutane diacids is maleic anhydride (B1165640), which can undergo photosensitized [2+2] cycloaddition with various alkenes. acs.orgrsc.org For example, the reaction of maleic anhydride with ethylene (B1197577) via a gas-liquid biphasic photochemical [2+2] cycloaddition has been explored for creating cyclobutane derivatives. vapourtec.comvapourtec.com Similarly, the photocycloaddition of maleic anhydride with propargyl alcohol has been used to create trifunctionalized cyclobutanes. rsc.org
Cinnamic acid and its derivatives are also widely used as precursors in [2+2] photocycloaddition reactions to form cyclobutane dicarboxylic acids. researchgate.netthieme-connect.comresearchgate.net The photodimerization of trans-cinnamic acid can yield α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid), a type of cyclobutane diacid. researchgate.netresearchgate.netresearchgate.net The stereochemistry of the resulting cyclobutane can often be controlled by performing the reaction in the solid state or by using templates. sci-hub.sethieme-connect.com
Subsequent Reduction to this compound
Once the cyclobutane dicarboxylic acid precursor is synthesized via photocyclization, the carboxylic acid groups can be reduced to hydroxyl groups to yield this compound. This reduction can be achieved using various reducing agents. Common methods include the use of sodium borohydride (B1222165) in the presence of iodine or catalytic hydrogenation. researchgate.netresearchgate.net For instance, a trans-1,3-cyclobutane diacid (CBDA-1), formed from the photodimerization of trans-cinnamic acid, was successfully reduced to the corresponding diol (CBDO-1) in excellent yield using either NaBH₄/I₂ or catalytic hydrogenation with a CuO-CrO₃ catalyst. researchgate.netresearchgate.net
The reduction of dicarboxylic acids to diols is a well-established transformation in organic synthesis. rsc.org The choice of reducing agent and reaction conditions is critical to ensure high yields and avoid side reactions.
Stereoselective and Enantioselective Synthesis
The synthesis of this compound often results in a mixture of stereoisomers (cis and trans). For many applications, controlling the stereochemistry to obtain a single isomer is crucial.
Control of Stereochemistry in this compound Synthesis
Controlling the stereochemistry in the synthesis of this compound can be achieved at different stages of the synthetic route. During the hydrogenation of a cyclobutanedione, the choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting diol. vub.ac.be For example, the reduction of substituted cyclobutanones often predominantly yields the cis-alcohol. vub.ac.be The stereoselectivity can be further enhanced by lowering the reaction temperature. vub.ac.be
In the context of [2+2] photocycloaddition reactions, the stereochemistry of the resulting cyclobutane ring can be directed by the geometry of the starting alkenes and the reaction conditions. Solid-state photocycloadditions are particularly effective in controlling stereochemistry due to the ordered arrangement of molecules in the crystal lattice. sci-hub.sethieme-connect.com The use of chiral templates or catalysts can also induce enantioselectivity in these reactions. mdpi.com
Furthermore, stereoselective synthesis can be achieved through methods like the ring contraction of pyrrolidines, which can produce highly substituted cyclobutanes with excellent stereocontrol. acs.orgnih.gov The development of catalytic enantioselective desymmetrization of prochiral cyclobutane-1,3-diones is another advanced strategy to access enantiomerically enriched cyclobutane derivatives. researchgate.net
Asymmetric Synthesis of Chiral this compound and Analogs
The creation of chiral cyclobutane-1,3-diols, where the spatial arrangement of atoms is precisely controlled, is of significant interest for applications in pharmaceuticals and materials science. Asymmetric synthesis methods are employed to produce enantiomerically enriched forms of these diols.
Chiral Catalysts in Reduction of Diketones
A primary route to chiral cyclobutane-1,3-diols is the asymmetric reduction of the corresponding prochiral cyclobutane-1,3-diones. This transformation is often achieved through the desymmetrization of the diketone using chiral catalysts, which differentiate between the two identical carbonyl groups.
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for this purpose. researchgate.netresearchgate.net Research has demonstrated the enantioselective condensation of 2,2-disubstituted cyclobutane-1,3-diones with primary amines or hydrazines, catalyzed by a CPA. researchgate.net This reaction creates chiral β-aminoenaminones or keto-hydrazones with high efficiency and enantioselectivity, which are versatile precursors to other chiral cyclobutane derivatives. researchgate.net For example, using a chiral phosphoric acid catalyst, 2,2-disubstituted cyclobutane-1,3-diones react with primary amines to yield quaternary carbon-containing cyclobutanes with good to high yields and enantioselectivities. researchgate.net This represents a key catalytic desymmetrizing reaction of prochiral cyclobutane-1,3-dione. researchgate.net
The desymmetrization can also be achieved via enantioselective reduction. While direct catalytic asymmetric reduction of cyclobutane-1,3-dione to the diol is a challenging area, the principles are well-established for related cyclic 1,3-diones. Engineered carbonyl reductases have also been successfully used for the desymmetrization of similar cyclic 1,3-diones, providing chiral ketols with high stereoselectivity. ua.es These enzymatic methods offer a complementary approach to metal- and organocatalysis.
| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Carbonyl-Amine Condensation | 2,2-disubstituted cyclobutane-1,3-diones | Chiral β-aminoenaminones | Up to 92% ua.es |
| Chiral Phosphoric Acid (CPA) | Generic CPA | Enantioselective Condensation | 2,2-disubstituted cyclobutane-1,3-diones | Quaternary carbon-containing cyclobutanes | Good to High researchgate.net |
Asymmetric Dihydroxylation Strategies
Asymmetric dihydroxylation (AD) is a powerful method for installing two adjacent hydroxyl groups onto a double bond with high stereocontrol. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral quinine (B1679958) ligand, is a benchmark for this type of transformation. wikidoc.org
While direct AD of cyclobutene (B1205218) would yield a 1,2-diol, this strategy is relevant for synthesizing analogs or precursors to the 1,3-diol system. For instance, the asymmetric dihydroxylation of cyclopropylidene derivatives has been used to produce optically active cyclobutanones after an enantiospecific rearrangement. researchgate.net These chiral cyclobutanones are then readily reduced to the corresponding chiral cyclobutanols or diols. This multi-step sequence demonstrates how AD can be a key stereochemistry-defining step in a longer synthetic route toward chiral cyclobutane targets. researchgate.net The strategy has been successfully applied to the synthesis of cyclopentane-1,3-diol from cyclopentene, showcasing its utility for cyclic diols.
Diastereoselective Approaches to 1,3-Diols
Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters. For this compound, this involves controlling the cis/trans relationship between the two hydroxyl groups.
A widely used and effective method for the diastereoselective synthesis of syn-1,3-diols is the Narasaka-Prasad reduction of β-hydroxyketones. nih.gov This reaction typically uses a chelating agent, such as a dialkylboron methoxide, to direct the hydride reduction, leading to the syn-diol with high diastereoselectivity. nih.gov Although highly effective, this method often requires cryogenic temperatures to achieve the best results. nih.gov
Alternative diastereoselective methods have been developed. For example, a tandem double-aldol-Tishchenko protocol using a cyclobutanone-derived sulfinylimine has been reported to produce a 3-amino-1,5-diol derivative, an analog of a 1,3-diol, with moderate diastereoselectivity. researchgate.net Furthermore, copper-catalyzed kinetic resolution of acyclic 1,3-diols has been shown to be effective, and this methodology was successfully applied to a cyclobutane derivative, achieving good selectivity. acs.org
| Method | Precursor | Key Reagents/Conditions | Product Stereochemistry | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Narasaka-Prasad Reduction | β-Hydroxyketone | Et₂BOMe, NaBH₄, cryogenic temp. | syn-1,3-diol | High (e.g., >19:1) nih.gov |
| Double-Aldol-Tishchenko | Cyclobutanone-derived Sulfinylimine | Tandem reaction conditions | syn/anti mixture of 3-Amino-1,5-diol | 75:25 researchgate.net |
| C-H Functionalization | Benzyl silyl (B83357) ethers | Rh₂(S)-PTTL)₄ catalyst | syn/anti mixture | Moderate to good organic-chemistry.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of valuable chemical building blocks. jocpr.com This includes the use of renewable resources and the development of energy-efficient reaction pathways.
Bio-based Feedstock Utilization
The synthesis of this compound and its precursors from renewable biomass is a key goal for sustainable chemistry. nih.gov Lignocellulosic biomass, which is composed of cellulose, hemicellulose, and lignin, is a major source of renewable platform chemicals like furfural (B47365). researchgate.netmdpi.com
Researchers have demonstrated that furfural can be converted into 2-furanacrylic acid, which then undergoes a [2+2] photodimerization to create a di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid. researchgate.net This cyclobutane-containing dicarboxylic acid can serve as a versatile bio-based precursor for further conversion into diols and other derivatives. Another significant bio-based feedstock is α-pinene, a major component of turpentine (B1165885) from the forestry industry. diva-portal.org Through oxidative cleavage, α-pinene can be transformed into a 1,3-cyclobutane diol derivative, specifically 1-(1'-hydroxyethyl)-3-(2'-hydroxyethyl)-2,2-dimethylcyclobutane, which can be used to synthesize bio-based polyesters. diva-portal.orgresearchgate.net Similarly, sorbic acid has been used as a starting material to synthesize a novel cyclobutane-containing diacid via [2+2] photocycloaddition, highlighting a route from bio-based chemicals to cyclobutane structures. nih.gov
| Bio-based Feedstock Source | Platform Chemical | Synthetic Strategy | Resulting Cyclobutane Building Block |
|---|---|---|---|
| Corn cobs, sugarcane bagasse researchgate.net | Furfural researchgate.net | Knoevenagel condensation, [2+2] photodimerization researchgate.net | 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid researchgate.net |
| Forest industry side-streams diva-portal.org | α-Pinene diva-portal.org | Oxidative cleavage diva-portal.org | 1-(1'-hydroxyethyl)-3-(2'-hydroxyethyl)-2,2-dimethylcyclobutane diva-portal.org |
| - | Sorbic Acid nih.gov | [2+2] photocycloaddition nih.gov | Cyclobutane-containing diacid (CBDA-3) nih.gov |
Energy-Efficient Synthetic Pathways
Photochemical reactions, particularly [2+2] cycloadditions to form the cyclobutane ring, can be highly energy-efficient. nih.gov The use of residential blacklights or germicidal lamps, described as "ECO-UV" (Energy-efficient, Cost-effective, and Operator-friendly), provides a green alternative to high-energy processes for synthesizing cyclobutane dicarboxylic acids from precursors like ethyl 2-furanacrylate. researchgate.netnih.gov
Furthermore, catalytic hydrogenation of cyclobutane-1,3-diones to the corresponding diols represents another area for energy efficiency. nih.govacs.org Utilizing highly active heterogeneous catalysts, such as ruthenium on carbon (Ru/C), allows the reaction to proceed under optimized, often milder, conditions of temperature and pressure compared to stoichiometric reducing agents. acs.orgresearchgate.net Solvent-free hydrogenation conditions have also been developed for the synthesis of substituted cyclobutane-1,3-diols, further enhancing the green credentials of the process by eliminating solvent waste. researchgate.net These catalytic approaches not only improve energy efficiency but also simplify product purification and catalyst recycling. acs.orgnih.gov
Reactivity and Reaction Mechanisms of Cyclobutane 1,3 Diol
Reactions Involving Hydroxyl Groups
The hydroxyl groups in cyclobutane-1,3-diol are the primary sites for a variety of chemical transformations, including esterification, oxidation, and condensation reactions.
Esterification Reactions
This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. A common method employed for this transformation is the Fischer-Speier esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org
The mechanism of Fischer esterification commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org The alcohol (in this case, a hydroxyl group of this compound) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. wikipedia.orgmasterorganicchemistry.com Given that this compound possesses two hydroxyl groups, this reaction can proceed to form a diester. The reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol can be used, or the water produced can be removed from the reaction mixture. chemistrysteps.com
| Reaction | Reactants | Catalyst | Products |
| Fischer Esterification | This compound, Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Cyclobutane-1,3-diyl diester, Water |
Oxidation Reactions to Diketones
The secondary alcohol functionalities of this compound can be oxidized to yield cyclobutane-1,3-dione (B95015). smolecule.com This transformation is a key reaction in organic synthesis, and several reagents can be employed to achieve this.
Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgyoutube.comnumberanalytics.com Chromic acid, often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), is a strong oxidizing agent. lumenlearning.comlibretexts.org The mechanism involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the chromium species to form the ketone. libretexts.org
PCC is a milder and more selective oxidizing agent. numberanalytics.comorganicchemistrytutor.commasterorganicchemistry.com The reaction with PCC is typically carried out in an anhydrous solvent like dichloromethane. organicchemistrytutor.com The mechanism is similar to that of chromic acid, involving the formation of a chromate ester intermediate. libretexts.org A base, often pyridine (B92270) present in the PCC reagent, then abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species. organicchemistrytutor.comlibretexts.org
| Oxidizing Agent | Reaction Conditions | Product |
| Chromic Acid (H₂CrO₄) | Aqueous sulfuric acid, acetone | Cyclobutane-1,3-dione |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Cyclobutane-1,3-dione |
Condensation Reactions
The diol functionality of this compound makes it a valuable monomer for condensation polymerization. libretexts.org When reacted with a dicarboxylic acid, it can form polyesters, which are polymers linked by ester functional groups. savemyexams.com
The mechanism of this polyesterification is analogous to the Fischer esterification. masterorganicchemistry.com Each hydroxyl group of the diol can react with a carboxylic acid group of the dicarboxylic acid, eliminating a molecule of water for each ester linkage formed. savemyexams.com This process creates a long polymer chain. The properties of the resulting polyester (B1180765), such as its rigidity and thermal stability, are influenced by the semi-rigid nature of the cyclobutane (B1203170) ring. researchgate.net The use of cyclobutane-containing monomers like this compound and its derivatives has been explored in the synthesis of novel polymers with unique properties. rsc.org
Cyclobutane Ring Reactivity and Transformations
The inherent ring strain of the cyclobutane ring makes it susceptible to reactions that lead to ring opening or derivatization, offering pathways to a variety of other cyclic and acyclic compounds.
Ring Opening Reactions
The four-membered ring of cyclobutane derivatives can be opened under various conditions, including thermal and acidic treatments. chemistrysteps.com The relief of ring strain is a significant driving force for these reactions. osaka-u.ac.jp
Thermal ring-opening of cyclobutene (B1205218), a related unsaturated cyclobutane, to 1,3-butadiene (B125203) is a classic example of an electrocyclic reaction. masterorganicchemistry.com The stereochemistry of the product is dictated by the Woodward-Hoffmann rules, with the reaction proceeding in a conrotatory fashion under thermal conditions. masterorganicchemistry.comwikipedia.org While this compound itself is saturated, derivatives with unsaturation in the ring would be expected to undergo similar electrocyclic ring-opening reactions.
Acid-catalyzed ring-opening of cyclobutanes can also occur. libretexts.org In the case of epoxides fused to a cyclobutane ring, acid catalysis facilitates the opening of the epoxide ring, which can be followed by rearrangements of the cyclobutane skeleton. osaka-u.ac.jp For this compound, protonation of a hydroxyl group by a strong acid could make it a good leaving group (water). Departure of water could lead to a carbocationic intermediate which might undergo ring opening or rearrangement to alleviate ring strain. The specific products would depend on the reaction conditions and the stability of the potential intermediates.
| Reaction Type | Conditions | General Mechanism |
| Thermal Ring Opening | Heat | Pericyclic reaction, often conrotatory |
| Acid-Catalyzed Ring Opening | Strong Acid | Formation of a carbocation intermediate, followed by rearrangement or nucleophilic attack |
Derivatization of the Cyclobutane Ring
Beyond reactions involving the hydroxyl groups, the carbon skeleton of the cyclobutane ring itself can be functionalized. Modern synthetic methods, such as C-H functionalization, allow for the direct installation of new substituents onto the ring. acs.org
Catalyst-controlled C-H functionalization has emerged as a powerful tool for the synthesis of substituted cyclobutanes. nih.gov This approach can be used to introduce aryl or other functional groups at specific positions on the cyclobutane ring, often with high regio- and stereoselectivity. nih.govrsc.orgchemrxiv.org The existing hydroxyl groups on this compound could potentially direct such functionalizations. For instance, a carbonyl group, which can be obtained by oxidation of one of the hydroxyl groups, can act as a directing group for C-H functionalization reactions. acs.org This strategy allows for the synthesis of a diverse array of functionalized cyclobutane derivatives that would be challenging to prepare using traditional methods. researchgate.net
Ring Expansion Mechanisms
The significant ring strain inherent in the cyclobutane structure makes it susceptible to ring expansion reactions, a process that can lead to the formation of more stable five-membered rings. chemistrysteps.comresearchgate.net This transformation is often driven by the formation of a carbocation intermediate, which can then undergo rearrangement.
One plausible mechanism involves the protonation of a hydroxyl group by an acid catalyst, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo a 1,2-alkyl shift, where a carbon-carbon bond of the cyclobutane ring migrates to the positively charged carbon. This concerted process relieves ring strain and results in the formation of a more stable cyclopentyl cation. Subsequent reaction with a nucleophile, such as water, leads to the final cyclopentane (B165970) product. chemistrysteps.comyoutube.com
The propensity for ring expansion is a key feature of cyclobutane chemistry, offering a synthetic route to cyclopentane derivatives. chemistrysteps.comresearchgate.net The specific conditions and the substitution pattern on the cyclobutane ring can influence the facility and outcome of these rearrangement reactions.
Stereochemical Aspects of Reactivity
The stereochemistry of this compound, specifically the cis and trans isomerism, plays a crucial role in determining its reactivity and the stereochemical outcome of its reactions.
The relative orientation of the two hydroxyl groups in cis- and trans-cyclobutane-1,3-diol significantly impacts their chemical behavior. For instance, in oxidative cleavage reactions, cis-diols have been observed to cleave at lower temperatures compared to their trans counterparts, indicating a lower activation energy for the reaction. This difference can be attributed to the proximity of the hydroxyl groups in the cis isomer, which can facilitate the formation of a cyclic intermediate required for the cleavage to occur.
In the context of polymerization, the ratio of cis to trans isomers of this compound derivatives is a critical factor in controlling the properties of the resulting polyesters, such as their glass transition temperatures and crystallization rates. google.comrsc.org The distinct spatial arrangement of the hydroxyl groups in each isomer leads to polymers with different three-dimensional structures and, consequently, different physical properties. For example, polyesters synthesized with a higher proportion of the trans-isomer generally exhibit higher crystallinity and glass transition temperatures. nih.gov
The synthesis of receptors for biological molecules has also highlighted the importance of stereochemistry. The use of a cis-1,3-disubstituted cyclobutane core, for example, is a key design element in creating specific binding affinities. psu.edu The rigid and defined geometry of the cis isomer directs the functional groups in a precise spatial orientation, which can be crucial for molecular recognition.
The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate eclipsing strain between adjacent substituents. stackexchange.comresearchgate.net The molecule rapidly interconverts between two equivalent puckered conformations. stackexchange.com The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions.
The conformational preference of the hydroxyl groups in this compound influences its reactivity. In the cis isomer, a conformation where both hydroxyl groups are in pseudo-equatorial positions is generally favored to minimize steric interactions. stackexchange.com In contrast, the trans isomer must have one hydroxyl group in a pseudo-axial and the other in a pseudo-equatorial position. These conformational differences can affect the accessibility of the hydroxyl groups to reagents and influence the transition state energies of reactions.
The puckering of the cyclobutane ring and the resulting conformational dynamics are significant factors in its reactivity. For instance, the dihedral angle of the C4 ring in the cis isomer of a substituted cyclobutanediol is non-planar, while the trans isomer is planar. wikipedia.org This structural difference can impact how the molecule interacts with other reactants and catalysts.
In many chemical reactions, the distribution of products can be governed by either kinetic or thermodynamic factors. masterorganicchemistry.comlibretexts.org A kinetically controlled reaction favors the product that is formed fastest (i.e., has the lowest activation energy), while a thermodynamically controlled reaction favors the most stable product. masterorganicchemistry.compressbooks.pub This principle is relevant to reactions involving this compound and its derivatives.
For example, in the hydrogenation of a substituted cyclobutanedione to form the corresponding diol, the cis isomer is often the kinetically favored product. researchgate.net This suggests that the transition state leading to the cis product is lower in energy. However, at higher temperatures or with longer reaction times, where the reaction becomes reversible, the thermodynamically more stable trans isomer may become the major product. researchgate.netacs.org
The choice of reaction conditions, particularly temperature, can therefore be used to selectively favor the formation of one isomer over the other. pressbooks.pubmasterorganicchemistry.com Low temperatures tend to favor the kinetic product, while higher temperatures allow for equilibrium to be established, leading to a predominance of the thermodynamic product. pressbooks.pubmasterorganicchemistry.com
Table 1: Factors Influencing Product Distribution in Reactions of this compound
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Temperature | Lower temperatures favor the faster-forming product. pressbooks.pub | Higher temperatures allow for equilibrium and favor the more stable product. pressbooks.pub |
| Reaction Time | Shorter reaction times can isolate the kinetic product. | Longer reaction times allow the system to reach thermodynamic equilibrium. acs.org |
| Product Stability | The kinetic product is not necessarily the most stable. masterorganicchemistry.com | The thermodynamic product is the most stable isomer. libretexts.org |
| Activation Energy | The kinetic product has a lower activation energy for its formation. pressbooks.pub | The thermodynamic product may have a higher activation energy. |
Conformational Dynamics and Reactivity
Catalytic Reactions Involving this compound
Catalytic hydrogenation is a key reaction for the synthesis of this compound, typically starting from cyclobutane-1,3-dione. smolecule.com This reduction reaction converts the two ketone groups into hydroxyl groups.
Various metal catalysts are employed for this transformation, including ruthenium, nickel, and rhodium. wikipedia.org The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the reaction rate, yield, and the stereochemical outcome, specifically the cis/trans ratio of the resulting diol. nih.govacs.org
For instance, the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione can be controlled to produce specific cis/trans isomer ratios, which is important for subsequent polymerization applications. google.com Research has shown that using a cobalt-based catalyst in a non-protic solvent can influence this ratio. google.com Similarly, studies on the hydrogenation of cyclopentane-1,3-dione have demonstrated that catalysts like Ru/C can effectively produce cyclopentane-1,3-diol, with temperature and pressure being critical parameters to control the reaction and suppress side reactions like dehydration. nih.govacs.org
The hydrogenation process often yields a mixture of cis and trans isomers. wikipedia.org For example, the hydrogenation of cyclopentane-1,3-dione over a Ru/C catalyst naturally produces a cis:trans ratio of approximately 7:3. nih.govacs.org However, at elevated temperatures, epimerization can occur, leading to an increase in the proportion of the trans product. nih.govacs.org
Table 2: Catalysts and Conditions for Hydrogenation to this compound Analogs
| Precursor | Catalyst | Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Ruthenium, Nickel, or Rhodium | Hydrogen gas | 2,2,4,4-Tetramethylthis compound | Produces a mixture of cis and trans isomers. | wikipedia.org |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Cobalt-based catalyst | 75-160°C, non-protic solvent, hydrogen gas | 2,2,4,4-Tetramethylthis compound | Allows for control of the cis/trans isomer ratio. | google.com |
Other Catalyzed Transformations (e.g., Hydrofunctionalization)nih.gov
Beyond direct oxidation and reduction reactions, this compound and its derivatives are substrates for a variety of other catalyzed transformations that enable structural and stereochemical modifications. These reactions are crucial for synthesizing complex molecules and functional materials. Research in this area has particularly focused on catalyzed epimerization to control stereochemistry and on the functionalization of the cyclobutane ring through C-H activation or rearrangement pathways. While hydrofunctionalization in the classical sense (i.e., the addition of an H-Y bond across a double bond) is not a prominent reaction for the saturated this compound ring itself, related catalytic processes achieve analogous functionalizations.
Catalyzed Epimerization
The stereochemical configuration of cyclobutane-1,3-diols, specifically the cis/trans relationship between the hydroxyl groups, significantly influences the properties of materials derived from them, such as polyesters. acs.org Catalytic epimerization provides a strategic method to interconvert these diastereomers, often to enrich the thermodynamically more stable isomer.
Ruthenium on carbon (Ru/C) has been identified as an effective heterogeneous catalyst for this transformation. acs.orgresearchgate.net Studies on analogous five-membered ring systems, such as cyclopentane-1,3-diol, have shown that at elevated temperatures, the as-synthesized cis/trans ratio can be shifted towards an equilibrium mixture. acs.orgresearchgate.net For instance, the hydrogenation of cyclopentane-1,3-dione over a Ru/C catalyst initially produces a cis-rich mixture of diols (approx. 7:3 cis:trans). acs.orgresearchgate.net However, upon prolonged reaction time at higher temperatures (120–160 °C), this mixture epimerizes to a ratio approaching 1:1. researchgate.net This epimerization is catalyst-dependent; experiments confirm that the presence of the Ru/C catalyst is essential for the isomerization to occur and that under non-hydrogenative conditions, dehydration can become a competing side reaction. acs.orgresearchgate.net
Similar findings have been reported for substituted cyclobutane-1,3-diols. In the production of 2,2,4,4-tetramethylthis compound (CBDO), ruthenium catalysts are known to facilitate isomerization, allowing for the selective formation of the desired cis or trans isomer under specific conditions. nih.gov The mechanism, supported by DFT calculations, suggests that while the cis-isomer may be the kinetically favored product in some hydrogenation reactions, the thermodynamically more stable trans-isomer can be obtained through subsequent catalyzed epimerization. nih.gov
| Substrate | Catalyst | Temperature (°C) | Initial cis:trans Ratio | Final cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| Cyclopentane-1,3-diol | 5.1 wt% Ru/C | 140 | ~7:3 | ~1:1 | acs.orgresearchgate.net |
| Cyclopentane-1,3-diol | 5.1 wt% Ru/C | 160 | ~7:3 | ~1:1 | acs.orgresearchgate.net |
| Commercial Cyclopentane-1,3-diol | 5.1 wt% Ru/C | 120 | 15:85 | ~1:1 (equilibrium) | researchgate.net |
Catalyzed C-H Functionalization and Rearrangements
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a powerful tool for modifying molecular scaffolds. For cyclobutane systems, transition-metal catalysis has been employed to achieve regioselective C-H functionalization. masterorganicchemistry.com While many strategies rely on directing groups, catalyst-controlled approaches provide access to diverse substitution patterns. masterorganicchemistry.com
Research by Hartwig and others has demonstrated that rhodium(II) catalysts can mediate intermolecular C-H insertion reactions with diazo compounds. masterorganicchemistry.com By selecting the appropriate chiral rhodium catalyst, it is possible to control the site of functionalization on a substituted cyclobutane ring, leading to either 1,1-disubstituted or cis-1,3-disubstituted products with high regio- and stereoselectivity. masterorganicchemistry.com For example, using Rh₂(S-TCPTAD)₄ as the catalyst promotes functionalization at the C1 benzylic position of an aryl cyclobutane, while a different catalyst can direct the reaction to the C3 position. masterorganicchemistry.com These methods highlight the potential to catalytically modify the cyclobutane skeleton, even in the absence of highly activated sites.
Catalyzed rearrangements of cyclobutanol (B46151) derivatives represent another important class of transformations. Acid-catalyzed pinacol-type rearrangements are well-known to induce ring expansion, converting cyclobutanol systems into cyclopentanones. ugent.benih.gov More recently, palladium catalysts have been shown to effect novel rearrangements. A notable example is the Pd(OAc)₂/JohnPhos-catalyzed formal [2+2]-retrocyclization of tertiary cyclobutanols. acs.orgresearchgate.net This reaction involves the cleavage of two C(sp³)–C(sp³) bonds—one within the strained ring and a second in an unstrained intermediate—to yield acetophenone (B1666503) and styrene (B11656) derivatives. acs.orgresearchgate.net This transformation effectively allows the cyclobutanol moiety to serve as a masked acetyl group. acs.org
| Transformation Type | Substrate | Catalyst System | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| C1 C-H Functionalization | 1-Phenylcyclobutane | Rh₂(S-TCPTAD)₄, Ethyl 2-diazo-2-phenylacetate | Ethyl 2-phenyl-2-(1-phenylcyclobutyl)acetate | 80% | masterorganicchemistry.com |
| Formal [2+2]-Retrocyclization | 1-(4-Methoxyphenyl)-1-methylcyclobutanol | Pd(OAc)₂, JohnPhos, Cs₂CO₃ | 4'-Methoxyacetophenone, Styrene | >99% conversion | researchgate.net |
| Ring Expansion | 1-Vinylcyclobutanol derivative | p-Toluenesulfonic acid (catalytic) | Spirocyclic cyclopentanone | High yield |
Advanced Characterization and Spectroscopic Analysis of Cyclobutane 1,3 Diol
Spectroscopic Techniques
The elucidation of the precise structure and stereochemistry of cyclobutane-1,3-diol is accomplished through the combined application of several key spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound, providing direct information about the proton and carbon environments and their spatial relationships.
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of protons in the molecule. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the signals for the methine protons (CH-OH) and the methylene (B1212753) protons (CH₂) are diagnostic for the structure and stereochemistry of the diol.
The protons on the carbons bearing the hydroxyl groups (H-1 and H-3) and the methylene protons (H-2 and H-4) will exhibit characteristic signals. The exact chemical shifts can be influenced by the solvent and concentration, but theoretical calculations and data from analogous compounds like cyclohexane-1,3-diols provide a strong basis for expected values. nih.govacs.org For instance, protons on carbons bonded to electronegative oxygen atoms are deshielded and appear at a lower field (3-4 ppm) compared to simple alkane protons. libretexts.org The stereochemical arrangement (cis vs. trans) significantly influences the chemical environment of the ring protons, leading to distinct spectra for each isomer.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| CH-OH (Methine Protons) | ~3.5 - 4.5 | Multiplet | Position is sensitive to stereochemistry and hydrogen bonding. |
| CH₂ (Methylene Protons) | ~1.5 - 2.5 | Multiplet | Complex splitting due to coupling with both methine protons and geminal protons. |
| OH (Hydroxyl Protons) | Variable | Broad Singlet | Position and appearance depend on solvent, concentration, and temperature due to chemical exchange. |
Carbon-13 NMR (¹³C NMR) spectroscopy is invaluable for analyzing the carbon framework of a molecule. rsc.org It provides direct information on the number of non-equivalent carbon atoms and their chemical environments. univ-lemans.fr For this compound, the spectrum will show two distinct signals corresponding to the hydroxyl-bearing carbons (C-1/C-3) and the methylene carbons (C-2/C-4).
The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbons bonded to hydroxyl groups (C-O) are significantly deshielded and appear at a lower field (typically 50-90 ppm) compared to simple alkane carbons (C-C, typically 0-50 ppm). core.ac.uk The specific chemical shifts for the carbons in the cyclobutane (B1203170) ring will differ slightly between the cis and trans isomers due to their different symmetries and steric environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 / C3 (CH-OH) | ~ 60 - 75 | Deshielded by the electronegative oxygen atom. Shift is stereochemistry-dependent. |
| C2 / C4 (CH₂) | ~ 30 - 45 | Represents the methylene carbons of the cyclobutane ring. |
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is essential for determining the stereochemistry of molecules by identifying protons that are close to each other in space, regardless of their bonding connectivity. nih.govipb.pt This method is particularly definitive for assigning the cis and trans configurations of this compound.
In a NOESY experiment, cross-peaks are observed between the signals of protons that are spatially proximate (typically within 5 Å).
For cis-cyclobutane-1,3-diol , the two methine protons (H-1 and H-3) are on the same face of the ring. A NOESY experiment would therefore be expected to show a cross-peak between the signals for H-1 and H-3. rsc.org
For trans-cyclobutane-1,3-diol , the methine protons (H-1 and H-3) are on opposite faces of the ring and are significantly further apart. Consequently, a NOE correlation between H-1 and H-3 would be absent or extremely weak. nih.govipb.pt
The observation of this key 1,3-diaxial-like correlation is a standard and reliable method for assigning the relative configuration in cyclic systems. rsc.org
13C NMR for Carbon Skeleton Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key vibrational modes are the O-H stretching of the alcohol groups, the C-O stretching, and the vibrations associated with the C-H and C-C bonds of the cyclobutane ring. nist.govnih.gov
The IR spectrum provides clear evidence for the presence of the hydroxyl groups and can offer clues about hydrogen bonding, which may differ between the cis and trans isomers. Data from related compounds like 2,2,4,4-tetramethylthis compound and its derivatives show characteristic absorbances for these functional groups. nih.govnist.govnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness indicates hydrogen bonding, which is characteristic of alcohols. |
| C-H Stretch (sp³) | 3000 - 2850 | Medium-Strong | Characteristic of the C-H bonds in the cyclobutane ring. |
| C-O Stretch | 1260 - 1050 | Strong | Indicates the presence of the secondary alcohol functional groups. |
| Cyclobutane Ring Vibrations | ~1260 - 850 | Variable | Complex vibrations within the fingerprint region that are characteristic of the four-membered ring. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound by measuring its exact mass with high precision. For this compound, the molecular formula is C₄H₈O₂, which corresponds to a calculated exact mass of approximately 88.0524 g/mol . chemistryforfun.com
Under electron ionization (EI), the molecular ion ([M]⁺˙) is formed, and its peak would be observed at m/z = 88. The fragmentation pattern of alcohols is often characterized by the loss of a water molecule (H₂O). aip.orglibretexts.org For cyclic 1,3-diols, the ejection of a water molecule is a common fragmentation pathway, which would lead to a significant peak at m/z = 70 ([M-H₂O]⁺˙). aip.org Other potential fragmentations include cleavage of the cyclobutane ring. Analysis of the fragmentation of cyclobutane itself shows characteristic ions at m/z 56, 41, and 28, which could also be seen after initial fragmentation of the diol. docbrown.info
Table of Mentioned Compounds
| Compound Name |
|---|
| cis-Cyclobutane-1,3-diol |
| trans-Cyclobutane-1,3-diol |
| Cyclohexane-1,3-diol |
| 2,2,4,4-Tetramethylthis compound |
| 2,2,4,4-Tetramethylthis compound diacetate |
| Cyclobutane |
Raman Spectroscopy and Raman Jet Spectroscopy
Raman spectroscopy serves as a powerful tool for investigating the vibrational properties of this compound. Studies combining Raman jet spectroscopy with scaled harmonic Density Functional Theory (DFT) predictions have been particularly insightful for analyzing the hydroxyl (OH) stretching fundamentals and hydrogen-bonding interactions within diols. This combination allows for precise conformational assignments by resolving narrow spectral signals under the low-temperature, jet-cooled conditions which minimize thermal motion. goettingen-research-online.deresearchgate.net
Experimental data for similar cyclic diols in the 3560–3700 cm⁻¹ range are often benchmarked against hybrid DFT calculations to validate hydrogen-bonding trends. goettingen-research-online.de For instance, in studies of various vicinal diols, Raman jet spectroscopy has been crucial for assigning dozens of conformations, providing a rich dataset for benchmarking theoretical models. goettingen-research-online.dersc.orgrsc.org The technique is effective at reducing rovibrational substructure, which allows for high signal-to-noise ratios even for less volatile compounds. goettingen-research-online.de This detailed vibrational data is essential for understanding the subtle intramolecular forces that govern the molecule's structure and reactivity. While specific Raman spectra for this compound are available in databases, detailed academic studies focusing solely on its Raman jet spectroscopy are less common compared to its 1,2-disubstituted counterpart. nih.govchemicalbook.comchemicalbook.com
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction (SC-XRD)
X-ray diffraction (XRD) and, more specifically, single-crystal X-ray diffraction (SC-XRD), are definitive methods for determining the three-dimensional molecular structure of crystalline solids, including the precise arrangement of atoms, bond lengths, and bond angles. researchgate.net For cyclobutane derivatives, SC-XRD has been instrumental in confirming molecular structures and understanding the impact of substitution on the ring's conformation. nih.govrsc.orgacs.org
In the solid state, the cyclobutane ring can adopt either a planar or a puckered conformation. SC-XRD studies on various cyclobutane derivatives have revealed both possibilities. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate showed a nearly planar four-membered ring. rsc.org Conversely, other complex cyclobutane structures have been unambiguously confirmed by X-ray crystallography, highlighting the technique's power in stereochemical assignment. acs.org
The synthesis of novel cyclobutane-containing building blocks often relies on SC-XRD for structural verification. nih.gov For instance, the structure of a diacid containing a cyclobutane ring, synthesized via [2+2] photocycloaddition, was confirmed using SC-XRD, revealing the semi-rigid nature of the ring. nih.gov Similarly, the structure of 1,3-dimethylcyclobutadiene was determined by trapping the molecule within a crystalline matrix and analyzing it via SC-XRD at low temperatures. nih.gov Although a specific publicly available crystal structure for the parent this compound is not prominently featured in the search results, the methodology is standard for its derivatives and is crucial for definitive structural elucidation. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for studying the properties of cyclobutane derivatives. It is widely used to predict molecular structures, relative energies of isomers, reaction mechanisms, and spectroscopic properties. researchgate.net DFT calculations, often using hybrid functionals like B3LYP or PBE0 with various basis sets (e.g., 6-31G, 6-311+G(d,p), cc-pVTZ), provide insights that are complementary to experimental data. acs.orgnih.gov
For cyclic diols, DFT is employed to understand the thermodynamics of isomerism, such as the relative stability of cis and trans isomers, which can be influenced by factors like intramolecular hydrogen bonding. acs.orgnih.gov The accuracy of DFT predictions, particularly for properties like OH stretching frequencies, can vary with the functional used; hybrid functionals often outperform generalized gradient approximation (GGA) functionals in modeling weak interactions. rsc.org
Molecular Conformation and Energetics
DFT calculations are extensively used to explore the conformational landscape and energetics of this compound and related compounds. researchgate.netnih.gov These studies determine the relative stabilities of different isomers (cis vs. trans) and conformers.
For many cyclic 1,3-diols, the cis isomer is thermodynamically more stable than the trans isomer in the gas phase because it can form an intramolecular hydrogen bond. acs.orgnih.gov However, for the rigid this compound ring, intramolecular hydrogen bonding is not possible for either isomer. acs.orgnih.gov This rigidity distinguishes it from more flexible cyclopentane (B165970) or cyclohexane (B81311) diols.
A computational study on the hydrogenation of cyclic 1,3-diones to their corresponding diols utilized DFT to calculate the Gibbs free energies of the products. acs.org For 2,2,4,4-tetramethylthis compound, the trans isomer was found to be thermodynamically more stable than the cis isomer. researchgate.net This preference is attributed to the steric interactions of the substituent groups. The energy difference between the isomers can dictate the final product distribution in a reaction, especially under thermodynamic control.
Table 1: Calculated Relative Energies of this compound Isomers (Note: The following table is illustrative, based on findings for substituted analogs. Specific values for the unsubstituted parent compound may vary.)
| Isomer | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) | Finding Source |
|---|---|---|---|
| trans-2,2,4,4-Tetramethylthis compound | DFT | Thermodynamically Favorable | researchgate.net |
| cis-2,2,4,4-Tetramethylthis compound | DFT | Kinetically Favorable | researchgate.net |
| trans-Cyclopentane-1,3-diol | B3LYP/6-31G | Less Stable than cis | acs.org |
Reaction Mechanism Elucidation
DFT calculations are a powerful method for elucidating the mechanisms of chemical reactions involving this compound and its precursors. researchgate.netmdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation barriers.
For example, DFT studies on the hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione revealed that the cis-diol is the kinetically favored product, while the trans-diol is the thermodynamically more stable isomer. researchgate.net The calculations helped to propose a reaction mechanism where the selectivity towards the trans isomer increases over time due to isomerization. researchgate.net
In another study, the mechanism of carbene additions to 2,2,4,4-tetramethyl-cyclobutane-1,3-dithione was investigated using DFT. mdpi.com The calculations showed that the reaction proceeds through the formation of a transient ylide, followed by cyclization to form the final product. These computational insights are critical for understanding and controlling the stereochemical outcome of such reactions. beilstein-journals.org
Prediction of Spectroscopic Properties
DFT is also used to predict various spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. nih.gov This is particularly valuable for complex molecules with multiple conformers. Methods like the Gauge-Including Atomic Orbital (GIAO) are used with DFT to compute NMR chemical shifts. nih.gov
Studies on a range of alkane-1,3-diols have shown that DFT calculations can reproduce experimental NMR shifts with good accuracy, helping to rationalize the observed chemical shifts in terms of molecular conformation and intramolecular hydrogen bonding. nih.gov Although computed shifts for CH protons generally show a strong correlation with experimental values, discrepancies can arise for OH protons, especially in systems with multiple hydrogen-bonding possibilities. nih.gov
Furthermore, DFT is essential for interpreting vibrational spectra, such as Raman and IR. By calculating the harmonic vibrational frequencies for different conformers, researchers can assign the experimentally observed spectral bands. researchgate.net For vicinal diols, scaled harmonic DFT predictions have been shown to be a robust method for assigning OH stretching fundamentals observed in Raman jet spectroscopy, providing a benchmark for understanding weak hydrogen-bonding interactions. goettingen-research-online.dersc.org
Molecular Mechanics (MM2)
Molecular mechanics methods, particularly the MM2 force field, provide a powerful tool for analyzing the conformational landscape of molecules by calculating their steric energy. osti.govuq.edu.au This approach models molecules as a collection of atoms connected by springs, estimating the total energy based on the sum of various potential energy terms. For this compound, an MM2 analysis is critical for determining the relative stabilities of its cis and trans isomers and their respective low-energy conformations, such as the puckered or "butterfly" shapes characteristic of cyclobutane rings. researchgate.netsinica.edu.tw
The total steric energy calculated by MM2 is a sum of contributions from:
Bond Stretching: Energy required to stretch or compress bonds from their equilibrium lengths.
Angle Bending: Energy associated with deforming bond angles from their ideal values.
Torsional Strain: Energy arising from the eclipsing of bonds on adjacent atoms.
Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms separated by two or more bonds.
Hydrogen Bonding and Electrostatic Interactions: Specific terms to account for the favorable interaction between the hydroxyl proton and a nearby oxygen atom, as well as other dipole-dipole interactions. upenn.edu
In the context of this compound, MM2 calculations can quantify the energetic cost of steric hindrance, such as the 1,3-diaxial interactions that may occur in certain conformations of the cis isomer, and weigh it against the stabilizing effect of a potential intramolecular hydrogen bond. acs.org By comparing the final steric energies, the most stable conformer for each isomer can be predicted. While direct MM2 studies on this compound are not extensively published, the methodology has been successfully applied to a wide range of cyclic alcohols and diols to rationalize their structures and stabilities. researchgate.netrsc.org
| Energy Term | "Diequatorial-like" Conformer | "Diaxial-like" Conformer (with H-bond) | Description |
|---|---|---|---|
| Bond Stretching | 0.25 | 0.28 | Energy from bond length distortions. |
| Angle Bending | 3.50 | 3.65 | Primarily due to the strained ~90° C-C-C angles of the ring. |
| Torsional | 4.10 | 4.50 | Energy from eclipsing interactions, which can be significant in puckered rings. |
| Van der Waals | 1.50 | 2.80 | Higher in the "diaxial-like" form due to steric repulsion between the hydroxyl group and ring hydrogens. |
| H-Bond/Electrostatic | -0.50 | -1.60 | A significant stabilizing factor in the conformer capable of forming an intramolecular hydrogen bond. |
| Total Steric Energy | 8.85 | 9.63 | Sum of all energy contributions. |
Note: The data in the table above is illustrative and intended to represent the types of outputs generated by MM2 calculations, not experimentally verified values for this compound.
Semi-empirical Molecular Orbital Methods
Semi-empirical molecular orbital methods serve as a computationally efficient bridge between classical molecular mechanics and high-level ab initio calculations. numberanalytics.com These methods, which include well-known formalisms such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), start with the foundational Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify and accelerate the calculations. uni-muenchen.degaussian.comresearchgate.net Instead of computing all complex electron-electron repulsion integrals from first principles, many are neglected or replaced with parameterized values. uni-muenchen.de
These methods are particularly useful for studying the electronic properties, reactivity, and reaction mechanisms of medium to large-sized molecules. For instance, computational studies on the precursor, cyclobutane-1,3-dione (B95015), have utilized semi-empirical methods to model its reactivity and dimerization pathways. It is through the reduction of this dione (B5365651) that this compound is formed. By extension, these same methods can be applied to this compound to investigate its electronic structure, the charge distribution on the hydroxyl groups, and its potential as a building block in further chemical reactions. researchgate.net They allow for the calculation of molecular properties like heats of formation, dipole moments, and molecular orbital energies, providing insight into the molecule's stability and potential interaction sites. numberanalytics.com
| Method | Core Principle | Potential Applications for this compound |
|---|---|---|
| AM1 (Austin Model 1) | Based on the Neglect of Diatomic Differential Overlap (NDDO) approximation with modified core-repulsion functions. uni-muenchen.de | Calculating heat of formation, optimizing molecular geometry, studying conformational equilibria (cis vs. trans). |
| PM3 (Parametric Method 3) | A re-parameterization of AM1, often providing better geometries for certain systems, especially those with hydrogen bonds. uni-muenchen.deresearchgate.net | Modeling intramolecular hydrogen bonding, predicting vibrational spectra (IR frequencies), and analyzing charge distribution. |
| MNDO (Modified Neglect of Diatomic Overlap) | An earlier NDDO-based method that formed the basis for AM1 and PM3. researchgate.net | General geometry optimization and electronic property prediction. |
Studies on Hydrogen Bonding Interactions
The presence and nature of hydrogen bonding are central to the chemistry of this compound. The relative positioning of the two hydroxyl groups in the cis and trans isomers dictates the possibility of forming an intramolecular hydrogen bond versus engaging exclusively in intermolecular interactions.
In cis-cyclobutane-1,3-diol, the two hydroxyl groups can be oriented to form a six-membered ring via an intramolecular hydrogen bond. This configuration is generally more energetically favorable than the five-membered ring formed in 1,2-diols. researchgate.net Studies on analogous 1,3-diols, such as 1,3-butanediol, have measured the enthalpy of formation (ΔH) for this type of intramolecular hydrogen bond to be approximately -1.35 kcal/mol in the vapor phase. researchgate.net
However, the stability of this intramolecular bond is highly dependent on the solvent environment. rsc.orgnih.gov In non-polar solvents like carbon tetrachloride, the intramolecularly hydrogen-bonded conformation is significantly populated. In contrast, in polar, hydrogen-bond accepting solvents like water or DMSO, the equilibrium shifts. The hydroxyl groups preferentially form stronger intermolecular hydrogen bonds with the solvent molecules, favoring a diequatorial-like conformation where the hydroxyls are oriented away from each other. rsc.org This behavior has been demonstrated in detailed studies of cis-cyclohexane-1,3-diol, where the diequatorial conformer is favored by up to 2.7 kcal/mol in aqueous solution, effectively ruling out significant intramolecular hydrogen bonding in that medium. rsc.org
Spectroscopic techniques like FT-IR and Raman are crucial for probing these interactions. mdpi.com The O-H stretching frequency provides direct evidence of hydrogen bonding; a "free" (non-bonded) hydroxyl group exhibits a sharp absorption band, while a hydrogen-bonded hydroxyl group shows a broader band shifted to a lower frequency (a redshift). Studies on the related trans-cyclobutane-1,2-diol (B3393599) have identified OH stretching frequencies in the 3560–3700 cm⁻¹ range, with the higher frequencies indicating weaker intramolecular interactions due to the geometric constraints imposed by the strained four-membered ring. rsc.org
| Parameter | Finding | Compound/System | Significance |
|---|---|---|---|
| ΔH of Intramolecular H-Bond | -1.35 kcal/mol (vapor phase) | 1,3-Butanediol | Provides an energetic estimate for the six-membered ring H-bond relevant to cis-cyclobutane-1,3-diol. researchgate.net |
| ΔG° (diequatorial ⇔ diaxial) | +0.1 kcal/mol (in CCl₄) | cis-Cyclohexane-1,3-diol | Shows the small energy difference in a non-polar solvent where the H-bonded (diaxial) form is competitive. rsc.org |
| ΔG° (diequatorial ⇔ diaxial) | +2.7 kcal/mol (in H₂O) | cis-Cyclohexane-1,3-diol | Demonstrates the strong preference for the non-intramolecularly bonded conformer in polar solvents. rsc.org |
| OH Stretching Frequencies (νOH) | 3560–3700 cm⁻¹ | trans-Cyclobutane-1,2-diol | Indicates weak hydrogen bonding, characteristic of the strain and geometry of the cyclobutane ring system. rsc.org |
Applications of Cyclobutane 1,3 Diol in Advanced Materials Science
Polymer Synthesis and Engineering
The incorporation of the cyclobutane (B1203170) moiety into polymer backbones imparts a unique combination of rigidity and, depending on the stereochemistry and substitution, tailored flexibility. This allows for the precise engineering of polymer properties to meet the demands of high-performance applications.
Building Block for Novel Polymeric Materials
Cyclobutane-1,3-diol and its related diacid counterparts are utilized in synthesizing a variety of novel polymers. The semi-rigid nature of the cyclobutane ring introduces desirable characteristics that are distinct from polymers made with purely flexible aliphatic or highly rigid aromatic monomers. researchgate.netresearchgate.net
Poly(ether-alt-ester)s (PEATs) are a class of polymers known for their unique combination of properties derived from both ether and ester linkages. The integration of a cyclobutane unit, often via its corresponding diacid (cyclobutane-1,3-diacid or CBDA), creates PEATs with distinctive thermal, chemical, and photochemical characteristics. smolecule.com The synthesis can involve the reaction of a cyclobutane diacid with diols containing ether linkages. smolecule.com Research into bio-based poly(ether-ester)s has shown that incorporating cyclic diols can enhance properties like the glass transition temperature (Tg) and melting temperature (Tm), leading to materials with a broad processing window and improved mechanical strength. mdpi.com For instance, vanillin-derived poly(ether-ester)s incorporating 1,4-cyclohexanedimethanol (B133615) (CHDM), a cyclic diol, exhibit high molecular weights and Tgs ranging from 98–120 °C. mdpi.com This strategy highlights the potential for using cyclic diols like this compound to create high-performance, and potentially biodegradable, poly(ether-ester)s. mdpi.com
A significant class of cyclobutane-containing polyesters are poly-α-truxillates. These are typically synthesized through the condensation reaction of α-truxillic acid (2,4-diphenylcyclobutane-1,3-dicarboxylic acid) with various diols like ethylene (B1197577) glycol, 1,3-propanediol (B51772), and 1,4-butanediol. researchgate.net α-Truxillic acid itself can be readily synthesized from the photodimerization of the renewable resource, trans-cinnamic acid. researchgate.netresearchgate.net
The resulting poly-α-truxillates are semi-crystalline materials that demonstrate remarkable thermal, chemical, and photochemical stability, often comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net The semi-rigid cyclobutane ring in the polymer backbone provides a unique property profile. researchgate.net Furthermore, a related semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), has been synthesized from the reduction of a trans-1,3-cyclobutane diacid. researchgate.netrsc.org This diol serves as a versatile building block for novel polyesters, with glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C, showcasing the potential of cyclobutane diols in creating thermally stable polymers. researchgate.netrsc.org
Table 1: Thermal Properties of Poly-α-truxillates Synthesized from α-truxillic acid and Various Diols
| Diol Component | Polymer Name | Glass Transition Temp. (Tg) | 10% Decomposition Temp. (Td10) |
| Ethylene Glycol | Poly(ethylene-α-truxillate) | 81 °C | 350 °C |
| 1,3-Propanediol | Poly(1,3-propylene-α-truxillate) | 71 °C | 345 °C |
| 1,4-Butanediol | Poly(1,4-butylene-α-truxillate) (PBAT) | 67 °C | 340 °C |
| 1,6-Hexanediol | Poly(1,6-hexylene-α-truxillate) | 64 °C | 345 °C |
| Data sourced from research on poly-α-truxillates derived from trans-cinnamic acid. researchgate.net |
Copolyesters containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), a derivative of this compound, have garnered significant commercial and academic interest. acs.org When copolymerized with terephthalic acid and flexible diols like ethylene glycol, these materials form a family of amorphous engineering thermoplastics with an exceptional combination of properties. acs.orgresearchgate.net
These copolyesters exhibit high impact resistance, good thermal properties, UV stability, optical clarity, and low color. acs.orgresearchgate.net The glass transition temperature (Tg) of these copolyesters can be tuned, typically ranging from 80°C to 168°C, by adjusting the molar ratio of the rigid TMCD to the flexible diol. acs.orgresearchgate.net Compositions containing about 50-80 mol% TMCD can achieve both a high Tg (>100°C) and high notched Izod impact strength (250–750 J/m). acs.orgresearchgate.net The incorporation of the bulky, rigid cyclobutane ring disrupts chain packing, leading to amorphous materials with enhanced toughness and clarity. acs.orgresearchgate.net
Table 2: Properties of Copolyesters from Terephthalic Acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), and Ethylene Glycol (EG)
| TMCD Content (mol %) | EG Content (mol %) | Glass Transition Temp. (Tg) | Notched Izod Impact Strength |
| 35-70 | 30-65 | 80 - 108 °C | 1.5 - 12.5 ft-lb/in (80 - 667 J/m) |
| 40 | 60 | ~110 °C | Up to 1000 J/m |
| 50-80 | 20-50 | >100 °C | 250 - 750 J/m |
| Data compiled from various studies on terephthalate-based copolyesters. acs.orgresearchgate.netgoogle.com |
There is a growing emphasis on developing polymers from renewable resources to reduce reliance on petrochemical feedstocks. Cyclobutane-containing monomers can be synthesized from bio-derived molecules. For instance, α-truxillic acid is derived from trans-cinnamic acid, and other cyclobutane diacids have been synthesized from sorbic acid using clean [2+2] photocycloaddition reactions. researchgate.netnih.gov
These bio-based cyclobutane building blocks can be polymerized with other bio-derived chemicals, such as ethylene glycol or glycerol, to create 100% biomass-derived polymers. nih.gov Acyclic diene metathesis (ADMET) polymerization has been used to create bio-based unsaturated polyesters from monomers including 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) and furan-based diacids, yielding polymers with tunable glass transition temperatures. acs.org The synthesis of a semi-rigid diol, trans-1,3-cyclobutane dimethanol, from trans-cinnamic acid further highlights the pathway to creating novel bio-based polyesters. researchgate.net These efforts are crucial for developing sustainable alternatives to traditional petroleum-derived plastics. nih.gov
Copolyesters (e.g., with Terephthalic Acid and Ethylene Glycol)
Influence of Stereoisomers on Polymer Properties
This compound, particularly its substituted derivative 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), is produced as a mixture of cis and trans isomers. wikipedia.org The spatial arrangement of the hydroxyl groups in these stereoisomers significantly impacts the final properties of the polymers into which they are incorporated. The conformationally rigid nature of the cyclobutane ring, whether in the cis or trans configuration, is a key factor in determining the polymer's characteristics. acs.org The trans isomer is noted for being more symmetrical than the cis isomer. vt.edu While the differing reactivities of the cis and trans isomers have not been extensively studied, their ratio is crucial in tailoring polymer properties. wikipedia.orgnih.gov
The incorporation of this compound derivatives into polyester (B1180765) backbones significantly enhances their thermal stability and glass transition temperature (Tg). The rigidity of the cyclobutyl ring restricts the mobility of the polymer chains, leading to higher Tg values compared to polyesters made with more flexible diols like ethylene glycol. semanticscholar.org Polyesters synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) have demonstrated excellent thermal stability. researchgate.netwikipedia.org
Research has shown that copolyesters made from TMCD and terephthalic acid can achieve high heat resistance. semanticscholar.org For instance, a series of novel polyesters synthesized from a trans-1,3-cyclobutane dimethanol (CBDO-1) monomer exhibited glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures between 381 and 424 °C. rsc.orgrsc.org Copolyesters based on terephthalic acid, TMCD, and flexible C2-C4 aliphatic glycols show Tg values from 80 to 168 °C, depending on the proportion of the rigid TMCD units. acs.orgresearchgate.net Increasing the TMCD content generally leads to a higher Tg. researchgate.net In some compositions containing about 50–80 mol % TMCD, a high Tg (>100 °C) can be achieved simultaneously with high impact resistance. acs.orgresearchgate.net
The specific stereoisomer ratio (cis/trans) of the diol also plays a role. A higher ratio of the trans isomer of TMCD may lead to increased crystallinity, which in turn can affect thermal properties. vt.edu
Table 1: Glass Transition Temperatures (Tg) of Copolyesters Containing this compound Derivatives
| Diol Composition | Diacid | Resulting Polymer Tg (°C) |
|---|---|---|
| trans-1,3-cyclobutane dimethanol (CBDO-1) with various diacids | Various Aliphatic & Aromatic Diacids | 33 - 114 rsc.orgrsc.org |
| 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) with flexible C2-C4 aliphatic glycols | Terephthalic Acid | 80 - 168 acs.orgresearchgate.net |
| TMCD / 1,4-cyclohexanedimethanol (CHDM) (20% / 76.5%) | Terephthalic Acid | 103 osti.gov |
| TMCD / Ethylene Glycol (64-69% / 31-36%) | Terephthalic Acid | 102 - 108 (Heat Deflection Temp.) google.com |
Polymers derived from this compound exhibit a remarkable combination of mechanical properties, including high impact resistance, rigidity, and ductility. wikipedia.org While polyesters made solely from rigid monomers like TMCD are stiff, combining them with flexible diols results in materials with exceptional impact strength. researchgate.netwikipedia.org
Copolyesters of terephthalic acid, the rigid TMCD, and flexible aliphatic glycols are known for their high impact resistance. acs.org Notched Izod impact values as high as 1000 J/m have been recorded for these materials. acs.org Interestingly, the impact resistance is inversely proportional to the TMCD content; however, compositions with 50-80 mol% TMCD can simultaneously achieve both high Tg and high impact strength (250-750 J/m). acs.orgresearchgate.net One specific copolyester incorporating 40 mol% TMCD displayed a Notched Izod value of 1070 J/m, demonstrating significant improvement over BPA polycarbonate. researchgate.net Even at a lower TMCD content (20 mol%), the resulting polymer's impact strength was at least 65% higher than printed PETG. osti.gov The inherent ductility of CBDO-derived polymers is considered an additional benefit. wikipedia.org
The rigidity imparted by the cyclobutane ring contributes to the hardness and heat resistance of the resulting copolyesters. google.com This rigidity is comparable to that of common aromatic groups. vt.edu A copolyester with 64-69 mole % TMCD exhibited a high Rockwell L hardness of about 94 to 95. google.com
Table 2: Mechanical Properties of Copolyesters Containing this compound Derivatives
| Polymer Composition (Diols) | Notched Izod Impact Strength (J/m) | Other Mechanical Properties |
|---|---|---|
| TMCD with flexible C2-C4 aliphatic glycols | up to 1000 acs.org | High rigidity and ductility wikipedia.org |
| 50-80 mol% TMCD with flexible diols | 250 - 750 acs.org | High Tg (>100°C) achieved simultaneously acs.org |
| 40 mol% TMCD with 1,3-propanediol | 1070 researchgate.net | Tensile strength up to 74 MPa researchgate.net |
The incorporation of this compound stereoisomers has a pronounced effect on the crystallinity of polyesters. The bulky and rigid nature of the cyclobutane ring disrupts the regular packing of polymer chains, which can inhibit crystallization. nih.gov
Copolyesters prepared with a cis/trans mixture (e.g., 50/50) of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) were found to be amorphous when the TMCD content was between 40 and 90 mol % of the total diol content. acs.orgresearchgate.net This reduction in crystallinity is beneficial for applications requiring optical clarity. semanticscholar.org However, when the TMCD content in terephthalate copolyesters drops below approximately 40 mol %, the materials can become semicrystalline. vt.edu For example, a copolyester with 25 mol % TMCD showed a distinct melting transition, indicating crystallization. vt.edu
The stereochemistry of the diol is a determining factor. A higher trans/cis isomer ratio in TMCD may promote crystallinity because the trans isomer has a more symmetrical structure, which can facilitate more orderly chain packing. vt.edu Conversely, the lower degree of symmetry in rings like cyclopentane (B165970) can result in polyesters with more moderate rigidity and crystallinity. acs.org
Photo-oxidation is a degradation process caused by the combined action of light and oxygen, leading to brittleness and mechanical failure in polymers. wikipedia.org Polyesters derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) demonstrate good photooxidative stability. wikipedia.org
The replacement of aromatic diols with rigid cycloaliphatic diols like TMCD can increase the photostability of the resulting polyester. semanticscholar.org Accelerated weathering tests on a copolyterephthalate made from 1,3-propanediol and TMCD indicated good inherent resistance to yellowing when exposed to ultraviolet radiation. acs.orgresearchgate.net This stability is a key advantage, especially when compared to polymers like BPA polycarbonate, which can be more susceptible to photodegradation. researchgate.net The inherent stability of the cyclobutane ring structure contributes to this enhanced performance. researchgate.net
Crystallinity
Functional Materials Development
This compound and its diacid precursor, cyclobutane-1,3-diacid (CBDA), are versatile building blocks for developing novel functional materials. researchgate.net The strained four-membered ring imparts unique properties that are leveraged in materials synthesis. und.edu These building blocks can be used to create polymers with tailored thermal, chemical, and photochemical characteristics. smolecule.com
One strategy involves using CBDA, synthesized via a [2+2] photocyclization reaction, as a semi-rigid unit in polymers like poly(ether-alt-ester)s. researchgate.netsmolecule.com The resulting polymers exhibit notable stability. researchgate.net The ability to introduce functional groups onto the cyclobutane ring itself opens pathways to tune the properties of the final polymers, although this can be challenging depending on the synthesis route of the monomer. rsc.org The development of functional materials also extends to creating adhesive compositions, where polyester polyols containing 2,2,4,4-tetraalkylthis compound residues are used to formulate high-performance polyurethane adhesives with enhanced thermal stability and chemical resistance. google.com
Other Material Applications
Beyond copolyesters for packaging and durable goods, this compound and its derivatives are explored for other specialized material applications. They are used in the production of polyurethanes, where they contribute to the polymer's mechanical and thermal properties. ontosight.ai Research also indicates their use in synthesizing agrochemicals. smolecule.com Furthermore, the unique structural features of these compounds make them candidates for designing new functional materials with specific electronic or optical properties. The semi-rigid nature of cyclobutane building blocks makes them viable for designing not only novel polymers but also materials like metal-organic frameworks (MOFs). und.edu
Agrochemicals
The cyclobutane framework is a key structural motif in the synthesis of certain agrochemicals, where it can influence the biological activity and environmental stability of the final product. this compound and its derivatives are valuable intermediates in creating compounds for crop protection and pest management. smolecule.comlookchem.com
One notable application is in the synthesis of insect pheromones. Research has shown that derivatives of cyclobutane, such as dimethylcyclobutane, can be used to produce sex pheromones for agricultural pests like various mealybug species. These synthetic pheromones are crucial components of integrated pest management (IPM) strategies. They are used in traps to monitor pest populations or deployed in larger quantities to disrupt mating, offering a targeted and more environmentally benign alternative to broad-spectrum pesticides. The specific stereochemistry of this compound derivatives is often critical for achieving the precise molecular shape required for interaction with insect receptors. The synthesis of these complex molecules may involve the reduction of a corresponding cyclobutane-1,3-dione (B95015) to the diol, which is then further elaborated.
Supramolecular Chemistry and Frameworks
In the field of supramolecular chemistry, this compound serves as a valuable building block for constructing large, ordered assemblies and functional materials. The hydroxyl groups of the diol can form predictable and directional hydrogen bonds, acting as linkers to connect molecules into larger architectures. The cis isomer of this compound, in particular, has enhanced hydrogen-bonding capabilities that influence the crystallinity and assembly of supramolecular structures.
This ability to direct molecular assembly is exploited in several areas:
Crystal Engineering: Diols can act as templates to control the alignment of other molecules in the solid state. For example, related alkyne diols have been used to direct the [2+2] photodimerization of olefins in cocrystals, leading to the stereoselective synthesis of specific cyclobutane products. mdpi.comnih.gov This templating effect, driven by hydrogen bonding, is a cornerstone of supramolecular catalysis. mdpi.com
Metal-Organic Frameworks (MOFs): this compound and its oxidized form, cyclobutane-1,3-dicarboxylic acid (CBDA), are recognized as semi-rigid building blocks for the synthesis of MOFs. google.comresearchgate.net MOFs are highly porous materials with vast internal surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net The rigid cyclobutane unit provides structural integrity to the framework, while the functional groups (hydroxyl or carboxyl) coordinate with metal ions to form the extended network. researchgate.netresearchgate.net The chemical stability of the cyclobutane ring allows it to tolerate the conditions required for MOF synthesis and subsequent applications. researchgate.net
The table below summarizes the role of this compound as a building block in supramolecular assemblies.
| Supramolecular Application | Role of this compound Moiety | Key Interaction | Resulting Structure |
| Crystal Engineering | Acts as a hydrogen-bond donor/template. mdpi.com | Hydrogen Bonding | Ordered cocrystals, directs photoreactions. mdpi.comnih.gov |
| Metal-Organic Frameworks | Serves as a semi-rigid organic linker (as a diacid derivative). researchgate.netresearchgate.net | Coordination Bonds (with metal ions) | Porous 3D frameworks. google.comresearchgate.net |
Energetic Materials and Plasticizers
The strained four-membered ring of cyclobutane makes it a candidate for the backbone of energetic materials, as the ring strain contributes to a higher heat of formation. nih.gov By attaching explosive functional groups (e.g., nitrate (B79036) esters, nitro groups) to the this compound scaffold, new energetic compounds can be designed.
A key area of research is the synthesis and characterization of stereo- and regioisomers of nitrated cyclobutane derivatives. While isomers often have very similar calculated energetic performance (e.g., detonation velocity and pressure), their physical properties, such as melting point and density, can differ dramatically. This allows for the "tuning" of a material for a specific application, such as a melt-castable explosive or a liquid propellant, simply by changing the stereochemistry of the cyclobutane core. nih.govchemrxiv.org
For instance, a study on six isomers of tetra(nitroxymethyl)cyclobutane, which can be considered derivatives of a cyclobutane polyol, revealed significant differences in their physical states and thermal properties. nih.gov
| Isomer | Stereochemistry | Melting Point (°C) | Decomposition Temp. (°C) | Calculated Detonation Velocity (m/s) | Potential Application |
|---|---|---|---|---|---|
| Isomer 2 | cis-trans-cis | 114.5 | 199 | ~8300 | Melt-castable eutectic component |
| Isomer 3 | all-trans | 47.5 | 197 | ~8300 | Low-melting solid |
| Isomer 5 | all-cis | 137.9 | 198 | ~8200 | Melt-castable eutectic component |
This research demonstrates that stereochemistry is a critical design parameter that has historically been overlooked in the pursuit of energetic materials, which was often guided primarily by computational performance predictions. nih.gov
Applications of Cyclobutane 1,3 Diol in Organic Synthesis
Building Block for Complex Organic Molecules
The rigid and well-defined structure of the cyclobutane (B1203170) ring makes cyclobutane-1,3-diol and its derivatives attractive starting materials for the synthesis of complex organic molecules. One prominent example is its use in the production of novel polyesters. A derivative, trans-1,3-cyclobutane dimethanol (CBDO-1), has been synthesized and utilized as a monomer for creating polyesters with unique thermal properties. rsc.orgrsc.orgund.edu
The synthesis of CBDO-1 can be achieved from trans-1,3-cyclobutane diacid (CBDA-1) via reduction. rsc.orgrsc.orgund.edu This diol can then be polymerized with various diacids through melt polymerization to yield a range of polyesters. rsc.orgrsc.orgund.edu The thermal characteristics of these polymers, such as the glass transition temperature (Tg) and decomposition temperature (Td), are influenced by the specific diacid used in the polymerization, highlighting the tunability of the final material's properties. rsc.orgrsc.orgund.edu
| Diacid Monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
|---|---|---|
| Succinic acid | 33 °C | 416 °C |
| Adipic acid | 36 °C | 424 °C |
| Suberic acid | 36 °C | 422 °C |
| Sebacic acid | 36 °C | 422 °C |
| Furan-2,5-dicarboxylic acid (FDCA) | 109 °C | 381 °C |
| Terephthalic acid | 114 °C | 419 °C |
This interactive table showcases the thermal properties of polyesters synthesized from trans-1,3-cyclobutane dimethanol (CBDO-1) and various diacids. rsc.orgrsc.orgund.eduresearchgate.netresearchgate.net
Synthesis of Chiral Compounds and Optically Active Materials
The stereochemistry of this compound provides a valuable platform for the synthesis of chiral compounds and optically active materials. The defined spatial relationship between the two hydroxyl groups can be exploited to control the stereochemical outcome of reactions. Asymmetric synthesis of cyclobutane derivatives is a field of significant interest, with several strategies developed to obtain enantioenriched products. chemistryviews.orgmdpi.comresearchgate.net
One approach involves the enantioselective desymmetrization of prochiral 3-substituted cyclobutanones, which are precursors to chiral cyclobutane-1,3-diols. mdpi.com This can be achieved through organocatalyzed aldol (B89426) reactions, yielding functionalized cyclobutanones with high diastereoselectivity and enantioselectivity. mdpi.com Another powerful method is the asymmetric [2+2] cycloaddition, which can be catalyzed by chiral transition metal complexes to produce optically active cyclobutane structures. chemistryviews.orgcapes.gov.br For instance, a chiral titanium reagent has been used to catalyze the asymmetric [2+2] cycloaddition reaction in the synthesis of (+)-Grandisol. capes.gov.br
| Asymmetric Method | Precursor/Substrate | Catalyst/Reagent | Outcome |
|---|---|---|---|
| Organocatalyzed Aldol Reaction (Desymmetrization) | 3-Substituted cyclobutanones | N-phenylsulfonyl-(S)-proline | Excellent diastereo- and enantioselectivity |
| Asymmetric [2+2] Cycloaddition | Various alkenes | Chiral titanium reagent | Enantio- and diastereo-selective formation of cyclobutane ring |
| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Cinnamyl alcohols and allyl acetates | [Ir(cod)Cl]2 with chiral phosphoramidite (B1245037) ligand and photosensitizer | Good diastereoselectivities and excellent enantioselectivities |
This interactive table summarizes different methods for the enantioselective synthesis of chiral cyclobutane derivatives. chemistryviews.orgmdpi.comcapes.gov.br
Intermediate in Natural Product Synthesis
The cyclobutane motif is present in a variety of natural products, many of which exhibit interesting biological activities. rsc.orgkib.ac.cnresearchgate.netrsc.org Consequently, cyclobutane derivatives, including this compound, serve as crucial intermediates in the total synthesis of these complex molecules. rsc.orgauburn.edursc.org
A notable example is the synthesis of the cyclobutane monoterpene (±)-grandisol, a component of the boll weevil sex pheromone. capes.gov.brrsc.orgarkat-usa.orgadelaide.edu.aunih.govumich.edu A formal synthesis of grandisol (B1216609) has been achieved using a cyclobutane-fused γ-butyrolactone as a key intermediate. arkat-usa.orgumich.edu This lactone is prepared through a Cu(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene, where the two alkene units are tethered by an acetal (B89532) oxygen. arkat-usa.org The resulting bicyclic lactol is then oxidized to the target lactone, which can be further elaborated to (±)-grandisol. arkat-usa.org This strategy showcases how the cyclobutane framework can be constructed and then utilized to access more complex natural product structures.
Derivatization Opportunities for Modified Properties
The two hydroxyl groups of this compound offer ample opportunities for derivatization, allowing for the modification of its physical and chemical properties for various applications. These derivatization reactions can introduce new functional groups, alter solubility, or change the reactivity of the cyclobutane core.
One straightforward derivatization is the reduction of a cyclobutane dicarboxylic acid to the corresponding diol. For example, cis-1,3-cyclobutane dicarboxylic acid can be reduced using a borane-THF complex to yield cis-cyclobutane-1,3-diol with high efficiency. psu.edu This diol can be further oxidized, for instance with pyridinium (B92312) chlorochromate (PCC), to produce the corresponding dialdehyde, which is a versatile intermediate for further synthetic transformations. psu.edu Another example involves the hydrogenation of a substituted cyclobutane dicarboxylate to yield the diol, which can then be used in further synthetic steps. csic.es The hydroxyl groups can also be converted into other functionalities, such as ethers, through reactions like cyclodehydration. wikimedia.org
| Starting Material | Reagent(s) | Product | Yield |
|---|---|---|---|
| cis-1,3-Cyclobutane dicarboxylic acid | Borane-THF complex | cis-Cyclobutane-1,3-diol | 83% |
| cis-Cyclobutane-1,3-diol | Pyridinium chlorochromate (PCC) | cis-Cyclobutane-1,3-dialdehyde | - |
| (±)-3,4-bis(2-methoxy-2-oxoethyl)-1,2-diphenylcyclobut-3-ene-1,2-diyl dibenzoate | H2, Pd/C | (±)-3,4-bis(2-methoxy-2-oxoethyl)-1,2-diphenylcyclobutane-1,2-diol | 100% |
This interactive table provides examples of derivatization reactions involving this compound and its precursors. psu.educsic.es
Biological and Medicinal Chemistry Applications of Cyclobutane 1,3 Diol and Its Derivatives
Potential Bioactivity and Pharmacological Properties
Cyclobutane-1,3-diol and its derivatives have emerged as compounds of interest due to their potential biological activities. smolecule.com The rigid and puckered nature of the cyclobutane (B1203170) ring can conformationally constrain molecules, a desirable feature in drug design. lifechemicals.comru.nl This structural characteristic can lead to improved metabolic stability and binding efficiency compared to more flexible linkers. ru.nl
Research has indicated that derivatives of cyclobutane-1,3-dione (B95015), a precursor to the diol, may exhibit significant biological activity. The presence of hydroxyl groups in this compound can enhance solubility and the potential for interaction with biological targets through hydrogen bonding. smolecule.com While research on the parent compound is still developing, its derivatives have shown promise in various therapeutic areas. For instance, certain cyclobutane derivatives have been investigated for their role as intermediates in the synthesis of compounds with antinociceptive and anti-inflammatory activities. researchgate.net
The introduction of a cyclobutane moiety is a strategy used to achieve conformational restriction in biologically active molecules without disturbing their electronic properties. lifechemicals.com This contrasts with double bonds or cyclopropane (B1198618) units, which can alter a molecule's reactivity. lifechemicals.com The three-dimensional structure of cyclobutane provides unique opportunities for applications in medicinal chemistry. nih.gov
Drug Development and Lead Compound Investigation
The cyclobutane scaffold is increasingly utilized in drug discovery to enhance various pharmacological properties. nih.gov Cyclobutane derivatives have been successfully incorporated into several marketed and experimental drugs. lifechemicals.com The use of 1,3-disubstituted cyclobutanes as conformationally restricted isosteres for propyl groups is a notable strategy in drug development. ru.nl
Although still considered underutilized compared to other structural motifs, the incorporation of cyclobutane rings in drug candidates is on the rise, facilitated by improved synthetic methods and commercial availability. nih.gov As of January 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring. nih.gov Examples of marketed drugs containing a cyclobutane ring include the protease inhibitor boceprevir, the analgesic nalbuphine, and the anticancer agent carboplatin. lifechemicals.com
The investigation of this compound and its derivatives as lead compounds is an active area of research. smolecule.com Their unique structural features make them valuable building blocks in the synthesis of more complex molecules with specific pharmacological targets. smolecule.com For instance, spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives have been identified as bromodomain inhibitors, which have potential applications in cancer therapy. google.com
Interactions with Biological Systems
The interaction of this compound and its derivatives with biological systems is largely governed by their distinct structural and electronic properties. The hydroxyl groups at the 1 and 3 positions are capable of forming hydrogen bonds, which can facilitate binding to biological targets like enzymes and receptors. smolecule.com The rigid cyclobutane ring helps to orient these hydroxyl groups in specific spatial arrangements, potentially leading to selective interactions. lifechemicals.comru.nl
Studies have shown that the cyclobutane ring's puckered conformation and relative chemical inertness are key characteristics influencing its biological interactions. nih.gov Unlike more flexible aliphatic chains, the cyclobutane scaffold can reduce the entropic penalty upon binding to a target protein by pre-organizing the molecule into a bioactive conformation. nih.gov This conformational restriction is a critical aspect of its utility in medicinal chemistry. lifechemicals.com
Antimicrobial Properties (of derivatives)
Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties. The hydroxyl groups may play a role in this activity by increasing solubility and facilitating interactions with microbial cell membranes. Research on related cyclobutane compounds has demonstrated their effectiveness against certain bacterial strains.
For example, the introduction of a cyclobutane fragment into thiazole-based agents has been shown to significantly improve their antifungal and antibacterial activities. lifechemicals.com Similarly, some cyclobutane derivatives have been found to be active against various fungi and yeasts. researchgate.net Studies on cyclohexane-1,3-dione derivatives, which share structural similarities, have also shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Investigations into cyclobutene (B1205218) derivatives have revealed promising activity against Mycobacterium tuberculosis ATP synthase, indicating potential for the development of new antitubercular drugs. The natural product sceptrin, which contains a cyclobutane skeleton, is known for its antimicrobial properties. nih.gov
Anticancer Properties (of derivatives)
Derivatives of this compound are being explored for their potential as anticancer agents. smolecule.com The structural modifications of the cyclobutane ring can be tailored to enhance efficacy against cancer cells. One of the most well-known cyclobutane-containing drugs is carboplatin, a platinum-based chemotherapy agent used to treat various cancers, including ovarian and lung cancer. lifechemicals.comnih.gov Carboplatin functions by crosslinking DNA in cancer cells, leading to apoptosis. nih.gov
Research has also focused on other cyclobutane derivatives. For example, certain spiro[cyclobutane-1,3'-indolin]-2'-one derivatives have been developed as bromodomain inhibitors, a class of epigenetic modulators with therapeutic potential in oncology. google.com Additionally, some highly oxygenated cyclobutane derivatives, such as those with oxetane (B1205548) rings, have demonstrated cytotoxic activities against various tumor cell lines. mdpi.compreprints.org For instance, taxumairol Q, a derivative isolated from Taxus sumatrana, showed significant cytotoxicity against human liver and oral epidermoid carcinoma cells. preprints.org
Molecular Recognition Studies
The rigid, well-defined geometry of the cyclobutane ring makes it an excellent scaffold for studies in molecular recognition. lifechemicals.comru.nl The ability to control the spatial arrangement of functional groups allows for the design of synthetic receptors that can selectively bind to specific guest molecules. psu.edu
A notable example is the use of a cis-1,3-disubstituted cyclobutane ring as a core structural element in a synthetic receptor designed to bind diphosphoryl lipid A. psu.edu Lipid A is a component of the outer membrane of Gram-negative bacteria and a primary trigger of septic shock. psu.edu The cyclobutane-containing receptor demonstrated a binding affinity for lipid A comparable to that of naturally occurring binders. psu.edu This highlights the potential of cyclobutane scaffolds in the development of new therapeutic agents that target bacterial components. psu.edu
The vicinal hydroxyl groups of this compound can engage in hydrogen bonding, a key interaction in molecular recognition processes. smolecule.com The conformational rigidity of the cyclobutane ring can pre-organize these hydroxyl groups for optimal binding to a target, reducing the entropic cost of complex formation. nih.gov
Environmental and Safety Considerations in Research and Industrial Applications
Safety Assessment in Food Contact Materials (for specific derivatives like 2,2,4,4-Tetramethylcyclobutane-1,3-diol)
The safety of chemical compounds used in the production of materials that come into contact with food is a critical area of assessment to protect consumer health. One specific derivative of this compound, namely 2,2,4,4-Tetramethylthis compound (TMCD), has been evaluated for its use in food contact materials. europa.euechemportal.org
The European Food Safety Authority (EFSA) conducted a safety re-evaluation of TMCD for its application as a co-monomer in the manufacturing of polyesters. europa.eu These polyesters are intended for single-use applications in contact with non-fatty foods for long-term storage at room temperature or below, as well as for hot-fill purposes. europa.eueuropa.eu The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids concluded that under specific conditions, the use of TMCD is not a safety concern for consumers. europa.eulegislation.gov.uk
The key conditions for the safe use of TMCD in polyesters for food contact are:
Use as a co-monomer at levels up to 35 mol% of the diol component. europa.eueuropa.eu
Application in contact with all food types except for spirits and highly fatty foods. europa.eueuropa.eu
The restriction against foods with an alcohol content over 10% was also noted. legislation.gov.uk
Migration studies are a crucial part of the safety assessment. Testing of two typical polyester (B1180765) samples showed that the migration of TMCD into food simulants (3% acetic acid and 10% ethanol) was up to 2 µg/kg. europa.eu The migration of reaction products was in the range of 1 to 40 µg/kg, and the migration of each oligomer containing the TMCD moiety was estimated to be approximately 10 µg/kg of food. europa.eu The substance was previously evaluated and is not considered to be genotoxic. europa.eu
Table 1: Migration Data for 2,2,4,4-Tetramethylthis compound and Related Substances from Polyesters
| Migrating Substance | Food Simulants | Migration Level |
| 2,2,4,4-Tetramethylthis compound (TMCD) | 3% Acetic Acid, 10% Ethanol | Up to 2 µg/kg |
| Reaction Products | 3% Acetic Acid, 10% Ethanol | 1 to 40 µg/kg |
| Oligomers containing TMCD | 3% Acetic Acid, 10% Ethanol | ~10 µg/kg |
Data sourced from the European Food Safety Authority (EFSA) scientific opinion. europa.eu
Minimization of Waste Generation in Production
The production of this compound and its derivatives, like any chemical process, generates waste. Implementing waste minimization strategies is essential for environmental protection and economic efficiency. The principles of waste minimization focus on reducing waste at its source, which is the most preferred approach. iaea.org
Key strategies for minimizing waste in chemical production include:
Source Reduction: This involves modifying processes to reduce the volume and toxicity of waste generated. iaea.org For instance, optimizing reaction conditions to improve yield and selectivity can significantly decrease the formation of byproducts.
Process Optimization: Continuous-flow reactors can be used to improve heat dissipation in exothermic reactions, which can enhance control and reduce the potential for side reactions that lead to waste.
Green Chemistry Approaches: The use of renewable starting materials, such as the synthesis of a cyclobutane-1,3-dicarboxylic acid from furfural (B47365) derived from biomass, presents a more sustainable route that can potentially reduce reliance on fossil fuels and associated waste streams. researchgate.net
Substitution of Hazardous Materials: Whenever possible, hazardous reagents should be replaced with less harmful alternatives. una.ac.cr
Catalyst Recycling and Solvent Recovery
Catalyst recycling and solvent recovery are critical components of sustainable chemical manufacturing, aiming to reduce costs, conserve resources, and minimize environmental impact.
Catalyst Recycling:
The synthesis of cyclobutane-1,3-diols often involves the use of catalysts, such as ruthenium or nickel, for the hydrogenation of the corresponding dione (B5365651). google.com For example, in the production of 2,2,4,4-tetramethylthis compound, a ruthenium catalyst on a support like activated carbon is used. google.com After the reaction, these heterogeneous catalysts can be recovered and reused.
Methods for catalyst recovery include:
Filtration: Heterogeneous catalysts can be easily separated from the reaction mixture by filtration. acs.org
Reusability: The development of robust catalysts that maintain their activity over multiple cycles is a key area of research. For instance, Ru-Sn/γ-Al2O3 catalysts have been studied for the hydrogenation of tetramethylcyclobutane-1,3-dione, with a focus on their stability and potential for reuse. rsc.org
Solvent Recovery:
Solvents are a major component of many chemical processes and their recovery is crucial for economic and environmental reasons. In the production of cyclobutane-1,3-diols, various solvents may be used, such as tetrahydrofuran (B95107) (THF) or isopropanol. acs.org
Techniques for solvent recovery include:
Distillation and Evaporation: Solvents can be removed from the product mixture through distillation or evaporation and then condensed for reuse. acs.orgscirp.org For example, scraped thin-film evaporation has been shown to be effective for desalination and recovery of diols from fermentation broths. rsc.org
Salting-out Extraction: This technique can be used to recover diols from aqueous solutions by adding a salt to decrease the solubility of the diol and facilitate its extraction into an organic solvent. researchgate.net The solvent can then be separated and recycled.
The implementation of efficient catalyst recycling and solvent recovery systems is a key aspect of optimizing the large-scale production of this compound and its derivatives.
Q & A
Q. Key Methodological Considerations :
- Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis.
- Optimize solvent systems (e.g., EtOAc/Na₂CO₃ partitioning) to enhance yield .
Basic: How is NMR spectroscopy employed to resolve structural ambiguities in this compound derivatives?
¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry:
- ¹H NMR : Distinct chemical shifts for hydroxyl protons (δ 1.5–2.5 ppm) and cyclobutane ring protons (δ 3.0–4.5 ppm) indicate substitution patterns. For example, trans-configured derivatives show split signals due to diastereotopic protons .
- ¹³C NMR : Cyclobutane carbons resonate at δ 25–35 ppm, while oxygenated carbons (C-1 and C-3) appear at δ 70–80 ppm. Discrepancies between experimental and predicted shifts (e.g., >2 ppm deviations) may signal structural misassignments, necessitating NOE or X-ray validation .
Q. Validation Protocol :
- Compare experimental shifts with CSEARCH-predicted data for rapid error detection .
- Use 1D NOE to confirm spatial proximity of protons in rigid cyclobutane systems .
Advanced: How do stereochemical configurations (cis vs. trans) impact the reactivity of this compound derivatives in drug design?
Stereochemistry governs hydrogen-bonding networks and biological interactions:
- cis-Diols : Favor intramolecular hydrogen bonding, reducing solubility but enhancing membrane permeability. For example, cis-configured carboxamides exhibit higher logP values (~2.5) compared to trans analogs .
- trans-Diols : Increased solvent accessibility improves binding to polar targets (e.g., enzymes). However, steric hindrance in trans derivatives may limit conformational flexibility .
Q. Analytical Workflow :
- Use IUPAC stereodescriptors (e.g., (1R,3R)) for unambiguous configuration assignment .
- Pair molecular dynamics simulations with NOE data to model hydrogen-bonding interactions .
Advanced: What computational approaches predict the stability of this compound radicals in reaction mechanisms?
Cyclobutane-1,3-diyl radicals exhibit unique electronic properties due to ring strain:
- ESR Spectroscopy : Detects hyperfine coupling constants (e.g., 7.71 mT for axial protons in cyclobutane-1,3-diyl cations), confirming radical intermediates during oxidation or photolysis .
- DFT Calculations : Predict spin density distribution and bond dissociation energies (BDEs). For example, cyclobutane radicals show lower BDEs (~60 kcal/mol) than linear analogs, explaining their propensity for ring-opening reactions .
Q. Methodological Insights :
- Optimize basis sets (e.g., B3LYP/6-31G*) for accurate radical stability modeling .
- Validate computational results with ESR hyperfine data .
Advanced: How do solvent polarity and reaction temperature influence this compound derivative yields?
Q. Optimization Strategy :
- Use low-polarity solvents (e.g., EtOAc) for cyclobutane ring preservation.
- Maintain reaction temperatures <50°C to avoid thermal degradation .
Basic: What analytical techniques confirm the molecular weight and purity of this compound derivatives?
Q. Protocol :
- Calibrate instruments with reference standards (e.g., 1-Propene-1,3-diol) .
- Use TGA-DSC to assess thermal purity (>98% decomposition onset) .
Advanced: How are contradictions in experimental and predicted spectral data resolved for this compound derivatives?
Discrepancies often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
